molecular formula C13H6Cl2N2O3 B1202472 MDL-860 CAS No. 78940-62-2

MDL-860

カタログ番号: B1202472
CAS番号: 78940-62-2
分子量: 309.10 g/mol
InChIキー: QAYKDRUKUZJJSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MDL-860, also known as this compound, is a useful research compound. Its molecular formula is C13H6Cl2N2O3 and its molecular weight is 309.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O3/c14-11-3-2-10(6-12(11)15)20-13-4-1-9(17(18)19)5-8(13)7-16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYKDRUKUZJJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000150
Record name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78940-62-2
Record name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078940622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MDL-860 on Picornaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-860, or 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a synthetic compound demonstrating broad-spectrum antiviral activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the picornavirus replication cycle. The document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of its mode of action and relevant experimental workflows. Recent research has identified the host protein phosphatidylinositol-4 kinase III beta (PI4KB) as a primary target of this compound, suggesting an indirect antiviral mechanism through the modulation of a crucial host factor.[4]

Introduction to this compound

This compound is a nitrobenzene derivative that has been shown to inhibit the replication of a wide array of picornaviruses in vitro.[1][3] The Picornaviridae family encompasses a large number of human and animal pathogens, including rhinoviruses (the primary cause of the common cold) and enteroviruses (responsible for diseases such as polio, hand, foot, and mouth disease, and myocarditis). The development of broad-spectrum antipicornaviral agents like this compound is of significant interest for public health.

Mechanism of Action

Early studies established that this compound does not directly inactivate the virus particle but instead interferes with an early event in the viral replication cycle.[1][3] Time-of-addition experiments indicated that the compound is most effective when added within the first few hours of infection.[5]

Subsequent research has elucidated that this compound's antiviral activity stems from its inhibition of a host cell factor, phosphatidylinositol-4 kinase III beta (PI4KB).[4] PI4KB is a crucial enzyme for the formation of replication organelles, which are specialized membrane structures where picornavirus RNA replication takes place. By inhibiting PI4KB, this compound effectively prevents the establishment of these viral replication factories, thereby halting the synthesis of viral RNA.[1][4]

The proposed mechanism involves the covalent modification and irreversible inactivation of PI4KB by this compound.[4] A specific cysteine residue (Cys646) located in a surface pocket of PI4KB, distinct from the active site, has been identified as the target for this modification, indicating an allosteric mode of inhibition.[4]

Signaling Pathway of this compound Action

MDL860_Mechanism cluster_host Host Cell cluster_virus Picornavirus Replication Cycle MDL860 This compound PI4KB PI4KB MDL860->PI4KB Inhibits ViralRNA_Synth Viral RNA Synthesis MDL860->ViralRNA_Synth Indirectly Blocks ReplicationOrganelle Replication Organelle Formation PI4KB->ReplicationOrganelle Required for ReplicationOrganelle->ViralRNA_Synth Site of ViralEntry Viral Entry & Uncoating ViralEntry->ViralRNA_Synth ViralProtein_Synth Viral Protein Synthesis ViralRNA_Synth->ViralProtein_Synth Assembly Virion Assembly ViralProtein_Synth->Assembly Release Progeny Virus Release Assembly->Release

Caption: Proposed mechanism of action of this compound on picornavirus replication.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified against a variety of picornaviruses. The following table summarizes key findings from in vitro studies.

VirusCell LineAssay TypeParameterValueReference
Rhinoviruses (72 of 90 serotypes) -Virus Yield Reduction->1.0 log10 reduction at 1 µg/mL[3]
Enteroviruses (8 of 10 serotypes) -Virus Yield Reduction->1.0 log10 reduction at 1 µg/mL[3]
Coxsackievirus A21 HeLaPlaque Reduction-Inhibited[1]
Rhinovirus 1-A HeLaPlaque Reduction-Inhibited[1]
Echovirus 12 -Plaque Reduction-Inhibited[1]
Poliovirus 2 -Plaque Reduction-Inhibited[1]
Poliovirus 1 (PV1) -Antiviral AssaySI118[6]
Coxsackievirus B1 (CVB1) -Antiviral AssaySI405[6]

Abbreviations: SI: Selectivity Index

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, the EC50).

  • Cell Seeding: Plate susceptible host cells (e.g., HeLa cells) in 6-well plates and grow to confluency.

  • Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 10% formaldehyde and stain with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Add serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, subject the cells to freeze-thaw cycles to release the intracellular virus particles.

  • Virus Tittering: Determine the titer of the harvested virus from each treatment condition using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the virus titers from the treated samples to the untreated control to determine the extent of inhibition.

Viral RNA Synthesis Inhibition Assay

This assay specifically investigates the effect of the compound on the synthesis of viral RNA.

  • Cell Infection and Treatment: Infect host cells with the picornavirus in the presence or absence of this compound.

  • Metabolic Labeling: At various times post-infection, add a radiolabeled RNA precursor, such as [3H]uridine, to the culture medium in the presence of actinomycin D (to inhibit host cell DNA-directed RNA synthesis).

  • RNA Extraction: After a labeling period, lyse the cells and extract the total RNA.

  • Quantification of Radiolabel Incorporation: Measure the amount of incorporated radioactivity in the RNA samples using a scintillation counter.

  • Data Analysis: A reduction in [3H]uridine incorporation in this compound-treated, virus-infected cells compared to untreated, infected cells indicates inhibition of viral RNA synthesis.[1]

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow start Start cell_culture Prepare Host Cell Monolayers start->cell_culture virus_prep Prepare Virus Stock start->virus_prep infection Infect Cells with Virus cell_culture->infection virus_prep->infection treatment Add Serial Dilutions of this compound infection->treatment incubation Incubate for Viral Replication treatment->incubation assay_choice Select Assay incubation->assay_choice plaque_assay Plaque Reduction Assay assay_choice->plaque_assay Plaque Formation yield_assay Viral Yield Reduction Assay assay_choice->yield_assay Virus Production rna_assay RNA Synthesis Assay assay_choice->rna_assay RNA Synthesis data_analysis Data Analysis and EC50/IC50 Determination plaque_assay->data_analysis yield_assay->data_analysis rna_assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating the antiviral activity of this compound.

Conclusion

This compound is a potent inhibitor of picornavirus replication with a novel mechanism of action. By targeting the host cell factor PI4KB, it prevents the formation of viral replication organelles, a critical step for viral RNA synthesis. This indirect mode of action, targeting a host dependency factor, may offer a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential broad-spectrum antipicornaviral therapeutics.

References

An In-depth Technical Guide to MDL-860: A Broad-Spectrum Antipicornavirus Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, also known by its chemical name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile, is a potent, broad-spectrum antiviral compound demonstrating significant activity against a wide range of picornaviruses, including enteroviruses and rhinoviruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative antiviral activity, and relevant experimental methodologies for this compound. The compound exerts its antiviral effect through the irreversible inhibition of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB), a critical factor for the formation of picornavirus replication organelles. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

This compound is a nitrobenzonitrile derivative with the molecular formula C13H6Cl2N2O3.

Chemical Name: 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile

Molecular Formula: C13H6Cl2N2O3

Molecular Weight: 309.11 g/mol

2D Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Targeting a Host Factor

This compound employs a host-targeting antiviral strategy by inhibiting phosphatidylinositol 4-kinase III beta (PI4KB). PI4KB is a cellular enzyme that is hijacked by many positive-sense single-stranded RNA viruses, including picornaviruses, to establish their replication organelles.

The key steps in the mechanism of action are:

  • Viral Hijacking of PI4KB: Upon infection, picornaviral proteins, such as 3A, recruit host PI4KB to cellular membranes.[1][2][3]

  • Formation of Replication Organelles: PI4KB catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). High levels of PI4P are essential for the formation and integrity of the viral replication organelles, which are specialized membrane structures where viral RNA replication occurs.[1][4][5]

  • Covalent Inhibition by this compound: this compound acts as an irreversible inhibitor of PI4KB. It forms a covalent bond with a specific cysteine residue within the kinase, leading to its inactivation.

  • Disruption of Viral Replication: By inhibiting PI4KB, this compound prevents the accumulation of PI4P at the replication sites, thereby disrupting the formation of the replication organelles and ultimately halting viral replication.

MDL_860_MOA cluster_virus Picornavirus Infection cluster_host Host Cell Viral_Entry Viral Entry & Uncoating Viral_RNA Viral (+)ssRNA Viral_Entry->Viral_RNA Viral_Proteins Viral Proteins (e.g., 3A) Viral_RNA->Viral_Proteins PI4KB Host PI4KB Viral_Proteins->PI4KB recruits PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KB->PI4P phosphorylates PI PI Phosphatidylinositol (PI) PI->PI4KB RO Replication Organelle (RO) Formation PI4P->RO Viral_Replication Viral RNA Replication RO->Viral_Replication MDL_860 This compound MDL_860->PI4KB covalently inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of picornaviruses. The following tables summarize the available quantitative data.

Virus TypeVirus Strain(s)Cell LineAssay TypeEndpointValueReference
Enterovirus8 of 10 tested strainsNot specifiedVirus Yield Reduction≥1.0 log10 reduction1 µg/mL
Rhinovirus72 of 90 tested serotypesNot specifiedVirus Yield Reduction≥1.0 log10 reduction1 µg/mL
Coxsackievirus B1Not specifiedIn vivoProtection IndexSimilar to active analogues[6]
Poliovirus 1Not specifiedIn vitroAntiviral ActivityBroad-spectrum activity[6]
Cell LineAssay TypeEndpointValue
RD (Rhabdomyosarcoma)Cytotoxicity AssayCC50>100 µM
HeLaCell ProliferationNo inhibition10 µg/mL
Rhesus Monkey KidneyCytopathic EffectNo toxicityup to 25 µg/mL
WI-38Cytopathic EffectNo toxicityup to 25 µg/mL

Experimental Protocols

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Host cell line susceptible to the picornavirus of interest (e.g., HeLa, RD cells)

  • Picornavirus stock of known titer

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the picornavirus at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the this compound dilutions to the wells. Include untreated infected and uninfected controls.

  • Incubation: Incubate the plates for a full viral replication cycle (typically 24-48 hours).

  • Virus Harvest: After incubation, subject the plates to freeze-thaw cycles to lyse the cells and release the progeny virus.

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each well using a standard plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: The EC90 (the concentration that reduces the virus yield by 90% or 1 log10) is calculated by comparing the virus titers in the treated wells to the untreated control.[7]

VYR_Workflow Start Start: Confluent cell monolayer in 96-well plate Infect Infect cells with picornavirus Start->Infect Treat Add serial dilutions of this compound Infect->Treat Incubate Incubate for one viral replication cycle Treat->Incubate Harvest Harvest progeny virus (freeze-thaw) Incubate->Harvest Titer Titer harvested virus (Plaque Assay/TCID50) Harvest->Titer Analyze Calculate EC90 Titer->Analyze End End Analyze->End

Caption: Workflow for a Virus Yield Reduction Assay.

In Vitro PI4KB Kinase Assay

This assay measures the enzymatic activity of PI4KB and its inhibition by this compound.

Materials:

  • Recombinant human PI4KB enzyme

  • PI4KB kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]

  • Substrate: Phosphatidylinositol (PI)

  • [γ-32P]ATP

  • This compound stock solution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (for luminescence detection)

Procedure:

  • Reaction Setup: In a microplate, combine the PI4KB enzyme, kinase assay buffer, and PI substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction wells and pre-incubate for a defined period (e.g., 10-30 minutes) to allow for compound binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. For radiometric assays, this involves separating the phosphorylated PI from the unreacted [γ-32P]ATP. For luminescence-based assays like ADP-Glo™, a reagent is added to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.[8][9]

  • Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of PI4KB activity against the log concentration of the compound.

PI4KB_Assay_Workflow Start Start: Prepare reaction mix (PI4KB, buffer, PI) Add_Inhibitor Add this compound dilutions Start->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate Initiate reaction with [γ-32P]ATP Pre_Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Terminate_Detect Terminate reaction and detect signal Incubate_Reaction->Terminate_Detect Analyze Calculate IC50 Terminate_Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro PI4KB Kinase Assay.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of broad-spectrum antiviral drugs against picornaviruses. Its well-defined mechanism of action, targeting a crucial host factor, offers a high barrier to the development of viral resistance. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and its analogues as potential therapeutic agents for a range of viral diseases.

References

An In-depth Technical Guide to MDL-860: Discovery, History, and Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, chemically identified as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a synthetic nitrobenzene derivative that emerged from antiviral research as a potent inhibitor of a wide range of picornaviruses. Discovered in the early 1980s, this compound has been a subject of significant interest due to its broad-spectrum activity against numerous serotypes of rhinoviruses and enteroviruses. Mechanistically, this compound acts as an allosteric inhibitor of a crucial host cell enzyme, phosphatidylinositol 4-kinase III beta (PI4KB). By covalently modifying a specific cysteine residue on PI4KB, this compound disrupts the formation of viral replication organelles, a vital step in the lifecycle of many picornaviruses. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound in the context of antiviral research.

Discovery and History

This compound, with the chemical formula C13H6Cl2N2O3, was first synthesized and identified as a promising antiviral agent in the early 1980s by researchers at Merrell Dow Pharmaceuticals.[1] It was the most active compound among more than 800 newly synthesized nitrobenzene derivatives screened for antiviral activity in vitro.[1] Early studies highlighted its potent and broad-spectrum activity against picornaviruses, a large family of RNA viruses responsible for a variety of human diseases, including the common cold (rhinoviruses) and more severe illnesses like polio and coxsackievirus infections.[1][2] The initial discovery positioned this compound as a promising candidate for further antiviral drug development due to its high therapeutic index in preclinical studies.[1]

Antiviral Activity and Spectrum

This compound has demonstrated significant in vitro activity against a wide array of picornaviruses. Early research showed that at a concentration of 1 µg/mL, this compound caused a significant reduction in the viral yield for 8 out of 10 enteroviruses and 72 out of 90 rhinovirus serotypes tested.[2] The antiviral efficacy of this compound is dependent on both the concentration of the compound and the size of the viral inoculum.[2] It is important to note that this compound is not directly virucidal, meaning it does not inactivate virus particles on contact.[2][3] Its inhibitory effect is specific to picornaviruses, with no significant activity observed against other viruses such as coronaviruses, vesicular stomatitis virus, herpes simplex virus type 1, adenovirus, influenza A virus, or parainfluenza virus 1 at concentrations that were non-toxic to host cells.[2]

Data Presentation

Table 1: Antiviral Activity of this compound against Picornaviruses

Virus FamilyVirus GenusVirus Species/SerotypeEffective ConcentrationAssay TypeReference
PicornaviridaeEnterovirusEchovirus (multiple serotypes)1 µg/mLVirus Yield Reduction[2]
Poliovirus (Types 1 and 3)1 µg/mLVirus Yield Reduction[2]
Coxsackievirus (A and B groups)1 µg/mLVirus Yield Reduction[2]
Enterovirus 701 µg/mLVirus Yield Reduction[2]
Rhinovirus72 of 90 serotypes1 µg/mLVirus Yield Reduction[2]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeMaximum Non-Toxic ConcentrationReference
Rhesus Monkey Kidney CellsPrimate Kidney25 µg/mL[2]
WI-38Human Fetal Lung Fibroblast25 µg/mL[2]
HeLaHuman Cervical Adenocarcinoma25 µg/mL[2]

Mechanism of Action: Allosteric Inhibition of PI4KB

The antiviral mechanism of this compound remained undefined for a considerable time after its discovery. It was initially observed to inhibit an early event in the viral replication cycle, occurring after the virus uncoats but before the synthesis of viral RNA.[2][3]

Subsequent research identified the host cell enzyme phosphatidylinositol 4-kinase III beta (PI4KB) as the direct target of this compound.[4][5] PI4KB is a lipid kinase that plays a crucial role in the biogenesis of the Golgi complex and is hijacked by many picornaviruses to generate lipid-rich replication organelles. These organelles provide a scaffold for the assembly of the viral replication machinery.

This compound acts as a potent and irreversible allosteric inhibitor of PI4KB.[4] It achieves this by forming a covalent bond with a specific cysteine residue (Cys646) located in a surface pocket of the enzyme, distinct from the ATP-binding active site.[4][5] This covalent modification leads to the inactivation of PI4KB, thereby preventing the virus from remodeling host cell membranes to form its replication sites.[4]

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Protocols

The antiviral activity and mechanism of this compound have been investigated using several key in vitro assays. The following are detailed methodologies for two of the most common experimental protocols cited in this compound research.

Plaque Reduction Assay

This assay is used to quantify the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Objective: To determine the concentration of this compound that inhibits picornavirus-induced plaque formation by 50% (IC50).

Materials:

  • Cells: HeLa cells or other susceptible cell lines (e.g., WI-38).

  • Viruses: Picornavirus stocks (e.g., various rhinovirus or enterovirus serotypes).

  • Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium.

  • Media: Growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)) and overlay medium (growth medium with 0.5-1.5% carboxymethylcellulose or agarose).

  • Reagents: Crystal violet staining solution (0.1% crystal violet in 20% ethanol), phosphate-buffered saline (PBS).

  • Equipment: 6-well or 12-well cell culture plates, CO2 incubator (33-37°C), microscope.

Protocol:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical concentration range might be from 0.01 µg/mL to 10 µg/mL.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the confluent cell monolayers and wash with PBS. Inoculate the cells with the diluted virus.

  • Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 33°C for rhinoviruses) to allow for viral attachment and entry.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the overlay medium containing the different concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Staining: Remove the overlay medium and stain the cells with crystal violet solution for 10-15 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Workflow A Seed HeLa cells in 6-well plates B Infect with Picornavirus (50-100 PFU/well) A->B C Add overlay medium with serial dilutions of this compound B->C D Incubate for 2-5 days C->D E Stain with Crystal Violet D->E F Count plaques and calculate IC50 E->F

Caption: Workflow for Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a viral infection.

Objective: To determine the concentration of this compound that protects 50% of the cells from virus-induced CPE (EC50).

Materials:

  • Cells: WI-38 or other susceptible cell lines.

  • Viruses: Picornavirus stocks (e.g., various enterovirus serotypes).

  • Compound: this compound, dissolved in DMSO and serially diluted in culture medium.

  • Media: Growth medium and maintenance medium (growth medium with reduced serum, e.g., 2% FBS).

  • Reagents: Cell viability dye (e.g., Neutral Red, MTT, or a luminescent ATP-based reagent), appropriate buffers and solvents for the chosen dye.

  • Equipment: 96-well cell culture plates, CO2 incubator, plate reader (spectrophotometer or luminometer).

Protocol:

  • Cell Seeding: Seed WI-38 cells in 96-well plates to achieve a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in maintenance medium. Dilute the virus stock to a concentration that will cause nearly 100% CPE within the desired timeframe (e.g., 3-5 days).

  • Treatment and Infection: Add the diluted this compound and the diluted virus to the cell monolayers. Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and compound toxicity control wells (compound, no virus).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cells.

  • CPE Observation: Visually inspect the plates daily for the development of CPE.

  • Cell Viability Measurement: When the virus control wells show maximum CPE, perform the cell viability assay according to the manufacturer's instructions for the chosen dye. For example, for a Neutral Red assay, incubate the cells with the dye, then extract the dye and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the cell control and virus control wells. The EC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

CPE_Inhibition_Workflow A Seed WI-38 cells in 96-well plates B Add serial dilutions of this compound and Picornavirus A->B C Incubate until CPE in virus control wells B->C D Measure cell viability (e.g., Neutral Red assay) C->D E Calculate EC50 D->E

Caption: Workflow for CPE Inhibition Assay.

Conclusion and Future Perspectives

This compound stands as a significant compound in the history of antiviral research, particularly in the fight against picornaviruses. Its discovery as a potent and broad-spectrum inhibitor, coupled with the later elucidation of its unique mechanism of action targeting a host cell factor, has provided valuable insights for the development of novel antiviral strategies. The allosteric inhibition of PI4KB represents a promising approach that could be less prone to the development of viral resistance compared to drugs that target viral proteins directly. While this compound itself has not progressed to clinical use, it remains an important research tool and a foundational molecule for the design and synthesis of new analogues with improved pharmacokinetic properties and enhanced antiviral activity. The continued study of this compound and its derivatives may yet lead to the development of effective therapies for the myriad of diseases caused by picornaviruses.

References

Unraveling the Host-Cellular Targets of the Antiviral Agent MDL-860: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, a 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a potent broad-spectrum inhibitor of picornaviruses. This technical guide delves into the core of its mechanism of action, focusing on its direct biological targets within the host cell. The primary and most well-characterized host target of this compound is phosphatidylinositol-4 kinase III beta (PI4KB) , a crucial enzyme in the phosphatidylinositol signaling pathway. This compound acts as an irreversible, allosteric inhibitor of PI4KB, leading to the disruption of viral replication. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity.

Primary Biological Target: Phosphatidylinositol-4 Kinase III Beta (PI4KB)

The central mechanism of this compound's antiviral activity lies in its ability to specifically target and inhibit the host cell enzyme, phosphatidylinositol-4 kinase III beta (PI4KB).[1][2][3] This kinase is a key player in the generation of phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the formation of replication organelles for many RNA viruses, including picornaviruses.[1]

Mechanism of Inhibition

This compound functions as an irreversible inhibitor of PI4KB.[2][3] Its inhibitory action is not directed at the enzyme's active site but rather at an allosteric site .[1][3] Specifically, this compound forms a covalent bond with the cysteine residue at position 646 (Cys646) of the PI4KB protein.[1][3] This covalent modification leads to a conformational change in the enzyme, rendering it inactive.[1][3]

Quantitative Data on Antiviral Activity

This compound exhibits potent antiviral activity against a wide range of picornaviruses. The 50% minimal inhibitory concentration (MIC50) for this compound against various picornaviruses in HeLa cell cultures typically falls within the range of 0.1-1.5 µg/mL.[2]

Virus FamilyVirusCell LineActivity MetricValueReference
PicornaviridaeMultiple Enteroviruses (8 of 10)Not SpecifiedVirus Yield Reduction≥1.0 log10 TCID50/0.2 ml[4]
PicornaviridaeMultiple Rhinoviruses (72 of 90)Not SpecifiedVirus Yield Reduction≥1.0 log10 TCID50/0.2 ml[4]
PicornaviridaeVariousHeLaMIC500.1-1.5 µg/mL[2]

Experimental Protocols

The identification of PI4KB as the target of this compound and the characterization of its inhibitory mechanism have been established through a series of key experiments.

Plaque Formation and Cytopathic Effect (CPE) Assays

These assays are fundamental for determining the antiviral efficacy of a compound.

Methodology:

  • Confluent monolayers of host cells (e.g., HeLa cells) are prepared in multi-well plates.

  • Cells are infected with a specific picornavirus at a known multiplicity of infection (MOI).

  • Following a brief adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

  • The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaques are visualized by staining with a dye such as crystal violet.

  • The reduction in plaque number or the inhibition of virus-induced cytopathic effect is quantified to determine the inhibitory concentration of this compound.[5][6]

[3H]Uridine Uptake Assay for Viral RNA Synthesis

This assay measures the effect of the compound on viral RNA synthesis.

Methodology:

  • Host cells are infected with the target picornavirus.

  • Actinomycin D is added to the culture medium to inhibit host cell DNA-directed RNA synthesis.

  • This compound is added at various concentrations.

  • [3H]Uridine, a radiolabeled precursor for RNA synthesis, is added to the medium.

  • After an incubation period, the cells are harvested, and the incorporation of [3H]uridine into acid-precipitable RNA is measured using a scintillation counter.

  • A reduction in [3H]uridine incorporation in infected, this compound-treated cells compared to untreated infected cells indicates inhibition of viral RNA synthesis.[5][6]

Covalent Probe Labeling and Mass Spectrometry

This technique is used to identify the specific amino acid residue that this compound covalently modifies.

Methodology:

  • Recombinant PI4KB protein is incubated with this compound.

  • The protein is then digested into smaller peptides using a protease (e.g., trypsin).

  • The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • The mass of the peptides is precisely measured. A mass shift in a specific peptide corresponding to the adduction of this compound indicates the site of covalent modification.

  • Tandem mass spectrometry (MS/MS) is used to sequence the modified peptide and confirm the exact amino acid residue (Cys646) that is modified.[1][3]

Signaling Pathways and Visualizations

PI4KB Signaling Pathway in Viral Replication

The following diagram illustrates the role of PI4KB in the picornavirus replication cycle and the inhibitory effect of this compound.

PI4KB_Pathway cluster_virus Picornavirus Replication Cycle cluster_host Host Cell Virus Picornavirus Uncoating Uncoating Virus->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Replication_Complex Replication Organelle (PI4P-enriched) Viral_RNA->Replication_Complex Recruits host factors New_Virions Progeny Virions Replication_Complex->New_Virions Viral RNA Synthesis PI4KIIIb PI4KB (Phosphatidylinositol-4 Kinase III Beta) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIb->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4KIIIb PI4P->Replication_Complex Essential for formation MDL860 This compound MDL860->PI4KIIIb Irreversible Allosteric Inhibition (Cys646)

Caption: PI4KB pathway in picornavirus replication and its inhibition by this compound.

Experimental Workflow for Target Identification

The logical flow for identifying the host target of this compound is depicted in the following diagram.

Experimental_Workflow A Observe Antiviral Activity (Plaque Assay, CPE Assay) B Hypothesize Host Factor Involvement (Inhibition of viral RNA synthesis) A->B C Affinity-based Target Identification B->C D Covalent Probe Labeling with this compound Analog C->D E Mass Spectrometry (LC-MS/MS) D->E F Identify PI4KB as the Covalently Modified Protein E->F G Validate Target (e.g., siRNA knockdown of PI4KB) F->G H Confirm Irreversible Inhibition and Allosteric Site (Cys646) F->H

Caption: Workflow for the identification of PI4KB as the host target of this compound.

Conclusion

This compound represents a significant antiviral compound that functions by targeting a crucial host cell factor, PI4KB. Its mechanism as an irreversible, allosteric inhibitor provides a powerful strategy to combat a broad range of picornaviruses. The detailed understanding of its molecular target and mechanism of action, as outlined in this guide, offers a solid foundation for the rational design of next-generation host-directed antiviral therapies. Further research could focus on the structural basis of the this compound-PI4KB interaction to develop even more potent and specific inhibitors.

References

An In-depth Technical Guide to MDL-860: A Broad-Spectrum Antipicornavirus Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), a potent, broad-spectrum antiviral compound targeting picornaviruses.

Chemical and Physical Properties

This compound is a nitrobenzene derivative with the following key chemical identifiers and properties.

PropertyValue
CAS Number 78940-62-2
Molecular Formula C₁₃H₆Cl₂N₂O₃
Molecular Weight 309.104 g/mol
Appearance Solid
Synonyms 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile

Mechanism of Action: Targeting a Host Cellular Kinase

This compound exerts its antiviral effect not by directly targeting the virus, but by inhibiting a crucial host cell enzyme: Phosphatidylinositol 4-kinase III beta (PI4KB).[1] This enzyme is essential for the replication of a wide range of positive-sense single-stranded RNA viruses, including many picornaviruses.

Viruses in this family hijack the host cell's machinery to create replication organelles (ROs), specialized membrane structures where viral RNA replication occurs. PI4KB plays a critical role in the formation and maintenance of these ROs.

This compound acts as an irreversible, allosteric inhibitor of PI4KB.[1] It covalently modifies a cysteine residue (Cys646) located in a surface pocket of the enzyme, distinct from the ATP-binding site.[1] This modification leads to the inactivation of PI4KB, thereby disrupting the formation of viral replication organelles and halting viral RNA synthesis.[2]

MDL_860_Mechanism cluster_virus_replication Picornavirus Replication Cycle Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing RNA Replication RNA Replication Polyprotein Processing->RNA Replication Assembly Assembly RNA Replication->Assembly RO_Formation Replication Organelle (RO) Formation Release Release Assembly->Release PI4KB PI4KB PI4KB->RO_Formation Essential for MDL860 This compound MDL860->PI4KB Irreversibly Inhibits (Covalent Modification of Cys646)

Caption: Mechanism of action of this compound.

Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses.

Virus FamilySpecific Viruses Inhibited (Examples)
Picornaviridae Rhinovirus (multiple serotypes), Poliovirus, Coxsackievirus, Echovirus

In cell culture-based assays, this compound effectively inhibits viral plaque formation and the development of virus-induced cytopathic effects (CPE) at concentrations that are not toxic to the host cells.[2][3]

Experimental Protocols

The following are representative protocols for evaluating the antiviral activity of this compound.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

a. Cell Preparation:

  • Seed a suitable host cell line (e.g., HeLa cells) into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁶ cells/well).

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

b. Compound and Virus Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired test concentrations.

  • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

c. Infection and Treatment:

  • When the cell monolayer is confluent, aspirate the growth medium.

  • Wash the cells gently with phosphate-buffered saline (PBS).

  • Inoculate the cells with the diluted virus suspension and incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the adsorption period, prepare the overlay medium. A common overlay consists of a 1:1 mixture of 2X concentrated culture medium and a 1.2% agarose solution. Add the different dilutions of this compound to the overlay medium.

  • After the 1-hour adsorption, remove the virus inoculum and gently add 2 mL of the this compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Allow the overlay to solidify at room temperature.

d. Incubation and Staining:

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • To visualize the plaques, stain the cells. For example, add a solution of crystal violet in formalin to each well and incubate for 10-15 minutes.

  • Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background of viable cells.

e. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

  • The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

a. Cell and Compound Preparation:

  • Seed host cells into a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound in culture medium.

b. Infection and Treatment:

  • After 24 hours, when cells have formed a monolayer, add the this compound dilutions to the wells.

  • Subsequently, infect the cells with a viral dose that would typically cause complete CPE within 2-4 days.

  • Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

c. Incubation and CPE Observation:

  • Incubate the plate at 37°C and monitor the cells daily for the appearance of CPE using an inverted microscope.

  • After the incubation period (when virus control wells show complete CPE), the extent of CPE in the treated wells is scored.

d. Cell Viability Measurement (Quantitative):

  • To quantify cell viability, a colorimetric or fluorometric assay can be used, such as the MTT or MTS assay.

  • Add the assay reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • The results are expressed as the percentage of CPE inhibition or the percentage of cell viability relative to the cell control. The EC₅₀ (50% effective concentration) can then be calculated.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Host Cells in 6-well Plates D Infect Cell Monolayer with Virus (1 hr) A->D B Prepare Serial Dilutions of this compound F Add Agarose Overlay Containing this compound B->F C Prepare Virus Inoculum C->D E Remove Inoculum D->E E->F G Incubate for 2-3 Days F->G H Stain with Crystal Violet G->H I Count Plaques H->I J Calculate % Plaque Reduction I->J K Determine IC50 J->K

Caption: Workflow for a Plaque Reduction Assay.

Conclusion

This compound is a valuable research tool for studying picornavirus replication and the role of host PI4KB in this process. Its broad-spectrum activity and well-defined mechanism of action make it a significant compound in the field of virology and a potential lead for the development of novel antiviral therapies. Further research into its in vivo efficacy and safety profile is warranted.

References

Initial Screening of MDL-860: A Technical Guide to its Antiviral Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, a nitrobenzene derivative, has demonstrated significant antiviral properties, primarily targeting the Picornaviridae family of viruses. This technical guide provides a comprehensive overview of the initial screening of this compound, detailing its spectrum of activity, mechanism of action, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral activity of this compound has been predominantly evaluated against a panel of picornaviruses, with limited screening against other viral families. The following tables summarize the available quantitative data on its efficacy and cytotoxicity.

Virus FamilyVirusAssay TypeCell LineEC50 (µg/mL)Reference
PicornaviridaePoliovirus 1Plaque Reduction-Not Specified[1]
PicornaviridaeCoxsackievirus B1Cytopathic Effect Inhibition-Not Specified[1]
PicornaviridaeCoxsackievirus B3Cytopathic Effect Inhibition-Not Specified[1]
Picornaviridae10 Enterovirus SerotypesVirus Yield Reduction->1.0 log10 reduction at 1 µg/mL for 8 of 10 serotypesNot Specified
Picornaviridae90 Rhinovirus SerotypesVirus Yield Reduction->1.0 log10 reduction at 1 µg/mL for 72 of 90 serotypesNot Specified
Cell LineAssay TypeCC50 (µg/mL)Reference
Rhesus monkey kidneyCytopathic Effect>25Not Specified
WI-38Cytopathic Effect>25Not Specified
HeLaCytopathic Effect>25Not Specified
HeLaCell Replication Inhibition>10Not Specified

Note: Specific EC50 and CC50 values for this compound are not extensively reported in the publicly available literature. The data presented reflects the qualitative and semi-quantitative findings from initial screening studies. Further research is required to establish precise quantitative metrics across a broader range of viruses and cell lines.

Inactivity Against Other Viral Families

Initial screenings have indicated that this compound does not exhibit significant antiviral activity against several other viral families at concentrations that are non-toxic to host cells. No inhibition of cytopathic effect or hemadsorption activity was observed for the following viruses:

  • Coronavirus 229-E

  • Vesicular stomatitis virus (a Rhabdovirus)

  • Herpes simplex virus type 1 (a Herpesvirus)

  • Adenovirus

  • Influenza virus A (an Orthomyxovirus)

  • Parainfluenza virus 1 (a Paramyxovirus)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of this compound.

Plaque Reduction Assay

This assay is a quantitative method to determine the number of infectious virus particles in a sample and to assess the ability of a compound to inhibit virus-induced plaque formation.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., HeLa cells) in 6-well plates

  • Virus stock of known titer (e.g., Poliovirus 1)

  • This compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium

  • Culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

  • Agarose overlay (e.g., 2x culture medium mixed 1:1 with 1.8% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection: Remove the growth medium from the cell monolayers. Add serial dilutions of this compound to the wells. Subsequently, infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption to the cells.

  • Agarose Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the agarose overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the damaging effects (cytopathic effects) of viral infection.

Materials:

  • Host cells (e.g., HeLa cells) seeded in 96-well plates

  • Virus stock (e.g., Coxsackievirus B1 or B3)

  • This compound serially diluted in culture medium

  • Culture medium

  • Cell viability reagent (e.g., Neutral Red or MTT)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Virus Infection: Infect the cells with a virus concentration that would typically cause 80-100% CPE within the observation period.

  • Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells.

  • Assessment of Cell Viability: Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence to quantify cell viability. The percentage of CPE inhibition is calculated relative to the cell control (no virus) and virus control wells. The EC50 is the compound concentration that protects 50% of the cells from viral CPE.

Viral RNA Synthesis Inhibition Assay

This assay determines if a compound inhibits the synthesis of viral RNA, a critical step in the replication of many viruses.

Materials:

  • Confluent host cells in culture plates

  • Virus (e.g., a picornavirus)

  • This compound

  • Actinomycin D (to inhibit cellular RNA synthesis)

  • [3H]-uridine (radiolabeled precursor for RNA synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Infection and Treatment: Infect host cells with the virus in the presence of various concentrations of this compound.

  • Inhibition of Cellular RNA Synthesis: At a specific time post-infection, add Actinomycin D to the culture medium to halt host cell transcription.

  • Radiolabeling of Viral RNA: Add [3H]-uridine to the medium and incubate to allow for its incorporation into newly synthesized viral RNA.

  • Harvesting and Precipitation: Harvest the cells and precipitate the nucleic acids using cold TCA.

  • Quantification: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: A reduction in [3H]-uridine incorporation in this compound-treated, virus-infected cells compared to untreated, infected cells indicates inhibition of viral RNA synthesis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of a host-cell protein, phosphatidylinositol-4 kinase III beta (PI4KB) . This kinase is essential for the replication of many picornaviruses.

This compound and PI4KB Signaling Pathway

This compound acts as an irreversible inhibitor of PI4KB through covalent modification of a cysteine residue at amino acid 646.[2] This inhibition disrupts the normal function of PI4KB, which is to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a critical lipid for the formation of viral replication organelles, which are specialized membrane structures within the host cell where viral RNA replication takes place. By inhibiting PI4KB, this compound prevents the formation of these essential replication sites, thereby halting the viral life cycle.

MDL860_PI4KB_Pathway cluster_host Host Cell cluster_virus Viral Replication Cycle MDL860 This compound PI4KB Phosphatidylinositol-4 Kinase III Beta (PI4KB) MDL860->PI4KB Inhibits (irreversibly) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KB->PI4P Generates ReplicationOrganelles Viral Replication Organelle Formation PI4P->ReplicationOrganelles Essential for ViralRNAReplication Viral RNA Replication ReplicationOrganelles->ViralRNAReplication Site of VirusProduction Progeny Virus Production ViralRNAReplication->VirusProduction Leads to

Caption: this compound inhibits PI4KB, disrupting viral replication.

Experimental Workflow for Antiviral Screening

The initial screening of a compound like this compound typically follows a hierarchical workflow designed to efficiently identify and characterize its antiviral potential.

Antiviral_Screening_Workflow Start Compound Library PrimaryScreen Primary Screening (e.g., CPE Inhibition Assay) Start->PrimaryScreen HitSelection Hit Selection (Active Compounds) PrimaryScreen->HitSelection DoseResponse Dose-Response Assays (EC50 Determination) HitSelection->DoseResponse Cytotoxicity Cytotoxicity Assays (CC50 Determination) HitSelection->Cytotoxicity SelectivityIndex Selectivity Index (SI) Calculation (CC50/EC50) DoseResponse->SelectivityIndex Cytotoxicity->SelectivityIndex MechanismOfAction Mechanism of Action Studies (e.g., RNA Synthesis Assay) SelectivityIndex->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: A typical workflow for antiviral drug screening.

Conclusion

This compound demonstrates potent and broad-spectrum activity against the Picornaviridae family by targeting the host protein PI4KB. This mechanism of action, which involves the disruption of viral replication organelle formation, highlights the potential of host-targeted antivirals. While initial screenings have been promising, further research is warranted to fully elucidate the quantitative antiviral spectrum of this compound and to explore its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for future investigations into this and other novel antiviral compounds.

References

Preliminary Cytotoxicity Profile of MDL-860: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, chemically known as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has been identified as a potent inhibitor of picornavirus replication.[1][2] Early research into its antiviral properties necessitated a foundational understanding of its cytotoxic profile to ensure that its therapeutic effects were not a byproduct of host cell death. This technical guide synthesizes the available preliminary data on the cytotoxicity of this compound and provides generalized experimental protocols and conceptual signaling pathways relevant to its evaluation. The primary focus of initial studies on this compound was its antiviral efficacy, with cytotoxicity assessments serving to establish a therapeutic window. As such, the compound has been characterized by its low cytotoxicity at effective antiviral concentrations.[1][2]

Quantitative Cytotoxicity Data

The available literature indicates that this compound exhibits a favorable cytotoxicity profile, with no significant impact on cell viability or growth at concentrations that effectively inhibit viral replication. The data is summarized in the table below.

Cell LineAssay TypeConcentrationObserved EffectReference
Rhesus Monkey Kidney CellsMicroscopic observation for Cytopathic Effect (CPE)Up to 25 µg/mLNo cytopathic effect[1]
WI-38 (Human Lung Fibroblast)Microscopic observation for Cytopathic Effect (CPE)Up to 25 µg/mLNo cytopathic effect[1]
HeLa (Human Cervical Cancer)Microscopic observation for Cytopathic Effect (CPE)Up to 25 µg/mLNo cytopathic effect[1]
HeLa (Human Cervical Cancer)Cell Replication Assay10 µg/mLDid not inhibit cell replication[1]
Various Cell CulturesPlaque Formation and Cytopathic Effect (CPE) AssaysNot SpecifiedDid not affect cell growth at antiviral concentrations[2]

Experimental Protocols

While specific, detailed protocols for the cytotoxicity testing of this compound are not extensively published, the primary method referenced is the observation of cytopathic effect (CPE). Below is a generalized protocol for a CPE inhibition assay, a standard method for assessing both antiviral activity and cytotoxicity concurrently.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

1. Objective: To determine the concentration of this compound that results in a 50% reduction in virus-induced CPE (EC50) and the concentration that causes a 50% reduction in cell viability (CC50) in a given cell line.

2. Materials:

  • Host cell line susceptible to the specific picornavirus (e.g., HeLa, Vero, WI-38)

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 5% fetal bovine serum)

  • Picornavirus stock of known titer

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Staining solution (e.g., 0.5% crystal violet in 20% methanol)

  • Inverted microscope

3. Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the host cells in a complete culture medium.

    • Perform a cell count and adjust the cell suspension to a concentration that will form a confluent monolayer in 24 hours.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in the culture medium. A typical starting concentration might be 100 µg/mL, with 2-fold or 3-fold serial dilutions.

    • Prepare a virus dilution that will cause a 75-100% cytopathic effect in the virus control wells within 48-72 hours.

  • Infection and Treatment:

    • After 24 hours of incubation, inspect the cell monolayers for confluency.

    • Remove the culture medium from the wells.

    • Add 50 µL of the appropriate this compound dilution to the wells. Include wells for cell control (medium only) and virus control (medium without this compound).

    • Add 50 µL of the diluted virus to the wells containing this compound and the virus control wells. Add 50 µL of medium to the cell control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of Cytotoxicity and Antiviral Effect:

    • After the incubation period, observe the wells under an inverted microscope for signs of CPE (e.g., cell rounding, detachment, lysis).

    • To quantify cell viability, remove the medium and gently wash the wells with phosphate-buffered saline (PBS).

    • Add 100 µL of crystal violet staining solution to each well and incubate for 10-15 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the stain by adding 100 µL of a solvent (e.g., methanol or 1% SDS) to each well.

    • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability and the percentage of CPE inhibition for each concentration of this compound compared to the cell and virus controls.

  • Plot the percentage of viability versus the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

  • Plot the percentage of CPE inhibition versus the log of the this compound concentration to determine the 50% effective concentration (EC50).

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Infection_Treatment 4. Add Compound and Virus to Cells Cell_Culture->Infection_Treatment Compound_Dilution 2. Prepare Serial Dilutions of this compound Compound_Dilution->Infection_Treatment Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->Infection_Treatment Incubation 5. Incubate for 48-72 hours Infection_Treatment->Incubation CPE_Observation 6. Microscopic Observation of CPE Incubation->CPE_Observation Staining 7. Crystal Violet Staining CPE_Observation->Staining Absorbance 8. Read Absorbance Staining->Absorbance Data_Analysis 9. Calculate CC50, EC50, and Selectivity Index Absorbance->Data_Analysis

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Signaling Pathways in Cytotoxicity

Given the low cytotoxicity of this compound at its effective antiviral concentrations, there is no published evidence to suggest it activates specific apoptotic signaling pathways. However, for the purpose of a comprehensive guide, the following diagrams illustrate the canonical intrinsic and extrinsic apoptotic pathways that are typically investigated when a compound does exhibit cytotoxic effects. These would be relevant for future studies on this compound at higher, potentially toxic, concentrations.

Intrinsic_Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Oxidative_Stress Oxidative Stress Oxidative_Stress->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Intrinsic (Mitochondrial) Apoptotic Pathway.

Extrinsic_Apoptosis cluster_receptor Receptor Binding cluster_disc DISC Formation cluster_execution Execution Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., FasR, TNFR1) Death_Ligand->Death_Receptor DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC FADD FADD FADD->DISC Pro_Caspase8 Pro-Caspase-8 Pro_Caspase8->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Extrinsic (Death Receptor) Apoptotic Pathway.

Conclusion

The preliminary cytotoxicity studies of this compound indicate that it is a compound with a high therapeutic index for its antiviral activity against picornaviruses. At concentrations effective for inhibiting viral replication, this compound does not appear to adversely affect host cell viability or proliferation.[1][2] Further in-depth toxicological studies would be necessary to fully characterize its safety profile for any potential clinical applications. Such studies would involve a broader range of cell lines, more varied cytotoxicity assays (e.g., LDH release, ATP measurement), and investigation into its effects at much higher concentrations to determine if and how it might induce cell death and through which signaling pathways. The protocols and pathway diagrams provided here serve as a guide for such future, more detailed investigations.

References

An In-depth Technical Guide on the Solubility and Stability of MDL-860 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the antiviral compound MDL-860 in dimethyl sulfoxide (DMSO), a common solvent used in preclinical research and high-throughput screening. Understanding these properties is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines available data, provides detailed experimental protocols for in-house determination of these parameters, and discusses the compound's mechanism of action.

Introduction to this compound

This compound, also known by its chemical name 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a broad-spectrum anti-picornavirus agent.[1] It has demonstrated inhibitory activity against a range of picornaviruses by affecting an early stage of viral replication, subsequent to uncoating, which is essential for the synthesis of the majority of viral RNA.[1] Its low cytotoxicity to human cells makes it a compound of interest in antiviral research. Given its use in in vitro and in vivo studies, understanding its behavior in common laboratory solvents like DMSO is paramount.

Solubility of this compound in DMSO

For a solution of 10% DMSO in corn oil, a solubility of ≥ 0.5 mg/mL (approximately 1.24 mM) has been reported. This indicates that this compound possesses reasonable solubility in DMSO-containing solvent systems.

Table 1: Reported Solubility of this compound

Solvent SystemReported SolubilityMolar Concentration (approx.)
10% DMSO / 90% Corn Oil≥ 0.5 mg/mL≥ 1.24 mM
100% DMSOData not publicly available (typically 5-20 mM for similar compounds)Data not publicly available

Stability of this compound in DMSO

The stability of a compound in solution is crucial for maintaining its integrity and activity over time. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for interference from degradation products.

Specific long-term stability data for this compound in DMSO has not been published. However, general best practices for storing compounds in DMSO to minimize degradation are well-established. These include storing stock solutions at low temperatures (-20°C or -80°C) and avoiding repeated freeze-thaw cycles.[2][3] Studies on other compounds have shown that factors such as the presence of water can increase the rate of degradation for some molecules in DMSO.[4]

Table 2: General Stability Guidelines for Compounds in DMSO

Storage ConditionRecommendationRationale
TemperatureStore at -20°C for short-term (months) and -80°C for long-term (years).Reduces the rate of chemical degradation.
Freeze-Thaw CyclesAliquot stock solutions to minimize the number of freeze-thaw cycles.Repeated freezing and thawing can introduce water condensation and may physically stress the compound, leading to degradation.[2][3]
Light ExposureStore in light-protected containers (e.g., amber vials).To prevent photodegradation.
Water ContentUse anhydrous DMSO when preparing stock solutions.Water can facilitate hydrolytic degradation of susceptible compounds.[4]

Experimental Protocols

For researchers wishing to determine the precise solubility and stability of this compound in their own laboratory settings, the following detailed protocols are provided.

Protocol for Determining Thermodynamic Solubility in DMSO

This protocol describes a method to determine the equilibrium solubility of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid this compound to a vial prep2 Add a known volume of anhydrous DMSO prep1->prep2 prep3 Equilibrate on a shaker for 24-48h at a constant temperature (e.g., 25°C) prep2->prep3 sep1 Centrifuge the suspension to pellet excess solid prep3->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Analyze the filtrate by a validated HPLC method sep2->ana1 ana2 Quantify the concentration against a standard curve of this compound ana1->ana2

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes or glass vials

  • Orbital shaker/rotator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Validated analytical column (e.g., C18)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Prepare a standard curve of this compound in DMSO of known concentrations.

  • Add an excess amount of solid this compound to a vial.

  • Add a precise volume of anhydrous DMSO to the vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, visually inspect the sample to ensure undissolved solid remains.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the standard curve.

  • Analyze the diluted sample by HPLC.

  • Determine the concentration of this compound in the diluted sample using the standard curve and calculate the original solubility in mg/mL or mM.

Protocol for Assessing Stability in DMSO

This protocol outlines a long-term stability study to evaluate the degradation of this compound in DMSO under various storage conditions using LC-MS.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) prep1 Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM) prep2 Dispense aliquots into amber vials prep1->prep2 store1 Store vials under different conditions: - -80°C - -20°C - 4°C - Room Temperature prep2->store1 ana1 Analyze an aliquot by LC-MS prep2->ana1 T=0 Analysis store1->ana1 Pull samples ana2 Determine the percentage of remaining this compound ana1->ana2 ana3 Identify and quantify any degradation products ana2->ana3

Caption: Workflow for assessing the stability of this compound in DMSO over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • LC-MS system with a suitable column and mass spectrometer

  • Temperature-controlled storage units

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Immediately analyze an aliquot of the freshly prepared stock solution using a validated LC-MS method. This serves as the time-zero (T0) reference.

  • Dispense the remaining stock solution into multiple amber glass vials, ensuring minimal headspace, and seal them tightly.

  • Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Allow the vial to thaw completely at room temperature.

  • Analyze the sample by LC-MS using the same method as for the T0 sample.

  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the T0 peak area.

  • Analyze the mass spectrometry data to identify any potential degradation products by looking for new peaks with different mass-to-charge ratios.

Mechanism of Action of this compound

This compound exerts its antiviral effect by inhibiting an early event in the picornavirus replication cycle that occurs after the virus has uncoated.[1] This inhibition prevents the synthesis of the majority of viral RNA.[1] While the precise molecular target has not been definitively elucidated in all picornaviruses, its mechanism is distinct from direct inactivation of the virus.

Picornavirus Replication and Putative Inhibition by this compound

G cluster_virus_lifecycle Picornavirus Replication Cycle cluster_inhibition This compound Inhibition entry Virus Entry uncoating Uncoating entry->uncoating rna_synthesis Viral RNA Synthesis uncoating->rna_synthesis protein_synthesis Viral Protein Synthesis rna_synthesis->protein_synthesis assembly Virion Assembly protein_synthesis->assembly release Release of New Virions assembly->release inhibitor This compound inhibitor->rna_synthesis Inhibits

Caption: Putative mechanism of action of this compound in the picornavirus replication cycle.

Conclusion

While specific public data on the solubility and stability of this compound in 100% DMSO is limited, this guide provides the available information and, more importantly, robust experimental protocols for researchers to determine these critical parameters in their own laboratories. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of any research involving this compound. The provided information on its mechanism of action further aids in the contextual understanding of this antiviral compound in drug development pipelines.

References

Foundational Research on the Antiviral Spectrum of MDL-860: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, a synthetic nitrobenzonitrile compound, demonstrates potent and broad-spectrum antiviral activity against a wide range of picornaviruses, a family of RNA viruses responsible for a variety of human diseases including the common cold, poliomyelitis, and hand, foot, and mouth disease. This document provides a comprehensive overview of the foundational research on this compound, detailing its antiviral spectrum through quantitative data, outlining the experimental protocols used for its evaluation, and visualizing its mechanism of action and experimental workflows. The primary mechanism of this compound involves the inhibition of a crucial host cell enzyme, phosphatidylinositol 4-kinase III beta (PI4KB), thereby disrupting the formation of viral replication organelles. This host-targeted approach suggests a higher barrier to the development of viral resistance.

Antiviral Spectrum of this compound

This compound exhibits significant inhibitory effects against a multitude of picornaviruses. Its activity has been demonstrated against numerous serotypes of human rhinoviruses (HRV) and various enteroviruses, including poliovirus, coxsackievirus, and echovirus.

Quantitative Antiviral Activity

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity of the compound is represented by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Virus FamilyVirus Genus/SpeciesSerotype(s)EC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineReference(s)
PicornaviridaeEnterovirusPoliovirus 1 (Sabin)~1.5>100>67HeLa[1]
PicornaviridaeEnterovirusPoliovirus 2 (Sabin)~1.5>100>67HeLa[1]
PicornaviridaeEnterovirusPoliovirus 3 (Sabin)~1.5>100>67HeLa[1]
PicornaviridaeEnterovirusCoxsackievirus A21Not specified>25 µg/mLNot specifiedHeLa[1][2]
PicornaviridaeEnterovirusEchovirus 12Not specified>25 µg/mLNot specifiedHeLa[1][2]
PicornaviridaeRhinovirus72 of 90 serotypesNot specified>25 µg/mLNot specifiedHeLa, WI-38[3]

Note: Specific EC50 values for many rhinovirus and other enterovirus serotypes are not available in the reviewed literature, which primarily reports broad-spectrum activity at a given concentration (e.g., 1 µg/mL)[3]. Further targeted studies would be necessary to establish a comprehensive table of EC50 values.

Mechanism of Action: Targeting Host PI4KB

This compound exerts its antiviral effect not by directly targeting a viral component, but by inhibiting a host cell enzyme, phosphatidylinositol 4-kinase III beta (PI4KB)[4]. PI4KB is a critical enzyme in the phosphoinositide signaling pathway and is hijacked by many RNA viruses, including picornaviruses, to establish their replication organelles[5][6]. These organelles are specialized membrane structures within the host cell where viral RNA replication takes place.

By inhibiting PI4KB, this compound prevents the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the formation and function of these replication organelles[5][7][8]. The disruption of this process effectively halts viral replication. This host-centric mechanism of action is a promising strategy for antiviral drug development as it may be less susceptible to the development of drug-resistant viral strains.

Signaling Pathway Diagram

PI4KB_Pathway cluster_virus Picornavirus Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex Replication Complex Assembly Polyprotein_Processing->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication PI4KB PI4KB Replication_Complex->PI4KB Hijacks Assembly Virion Assembly RNA_Replication->Assembly Release Progeny Virus Release Assembly->Release PI4P PI4P Synthesis PI4KB->PI4P Replication_Organelle Replication Organelle Formation PI4P->Replication_Organelle Replication_Organelle->RNA_Replication Supports MDL860 This compound MDL860->PI4KB Inhibits

Caption: this compound inhibits picornavirus replication by targeting the host PI4KB enzyme.

Experimental Protocols

The antiviral activity of this compound has been characterized using several key in vitro assays. The following are detailed methodologies for these experiments.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibitory effect of a compound on viral infectivity.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayers of susceptible host cells (e.g., HeLa, WI-38) in multi-well plates.

  • Picornavirus stock of known titer (Plaque Forming Units/mL).

  • This compound stock solution and serial dilutions.

  • Culture medium (e.g., MEM) with and without serum.

  • Overlay medium (e.g., containing 0.5% agarose or methylcellulose).

  • Crystal violet staining solution.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a standardized amount of virus (typically to produce 50-100 plaques per well) for 1-2 hours at 37°C.

  • Treatment: Remove the virus inoculum and add the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-37°C) for 2-5 days, or until plaques are visible.

  • Staining and Counting: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The viable cells will take up the stain, while the areas of cell death (plaques) will remain clear. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Objective: To quantify the reduction in the titer of progeny virus produced in the presence of this compound.

Materials:

  • Confluent monolayers of susceptible host cells in multi-well plates.

  • Picornavirus stock.

  • This compound stock solution and serial dilutions.

  • Culture medium.

  • Apparatus for freezing and thawing.

Procedure:

  • Cell Seeding and Infection: Prepare cell monolayers and infect them with the virus as described in the Plaque Reduction Assay.

  • Treatment: After the adsorption period, remove the virus inoculum and add culture medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virions.

  • Titration of Progeny Virus: Collect the supernatant from each well and determine the virus titer using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Compare the virus titers from the this compound-treated wells to the virus control (no compound) to determine the log reduction in virus yield for each concentration.

Viral RNA Synthesis Inhibition Assay

This assay determines the effect of an antiviral compound on the synthesis of viral RNA.

Objective: To measure the inhibition of viral RNA synthesis by this compound.

Materials:

  • Confluent monolayers of susceptible host cells.

  • Picornavirus stock.

  • This compound stock solution.

  • Actinomycin D (to inhibit host cell RNA synthesis).

  • Radioactive uridine ([³H]-uridine) or reagents for quantitative real-time PCR (qRT-PCR).

  • RNA extraction kit.

  • Scintillation counter or qRT-PCR instrument.

Procedure:

  • Cell Seeding and Infection: Prepare cell monolayers and infect them with a high multiplicity of infection (MOI) of the virus.

  • Treatment: Add this compound at the desired concentration at different time points post-infection to determine the window of activity.

  • Inhibition of Host RNA Synthesis: At a specific time post-infection, add Actinomycin D to the culture medium to stop cellular transcription.

  • Labeling of Viral RNA (Radiolabeling Method): Add [³H]-uridine to the medium and incubate for a few hours to allow its incorporation into newly synthesized viral RNA.

  • RNA Extraction and Quantification:

    • Radiolabeling Method: Lyse the cells and precipitate the RNA. Measure the amount of incorporated radioactivity using a scintillation counter.

    • qRT-PCR Method: Extract total RNA from the cells. Perform reverse transcription followed by quantitative PCR using primers specific for the viral RNA.

  • Data Analysis: Compare the amount of viral RNA synthesized in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition.

Experimental and Screening Workflows

The discovery and characterization of antiviral compounds like this compound follow a structured workflow.

Antiviral Screening Workflow

Antiviral_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Phase cluster_preclinical Preclinical Development Compound_Library Compound Library Primary_Screening Primary Screening (e.g., CPE Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & EC50/CC50 Determination Hit_Identification->Dose_Response Plaque_Reduction Plaque Reduction Assay Dose_Response->Plaque_Reduction Yield_Reduction Virus Yield Reduction Assay Dose_Response->Yield_Reduction Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Plaque_Reduction->Lead_Optimization Yield_Reduction->Lead_Optimization RNA_Synthesis_Assay RNA Synthesis Assay Mechanism_of_Action->RNA_Synthesis_Assay Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the screening and validation of antiviral compounds.

Conclusion

This compound is a potent and broad-spectrum inhibitor of picornaviruses with a novel host-targeted mechanism of action. By inhibiting the cellular enzyme PI4KB, it effectively disrupts the formation of viral replication organelles, a critical step in the lifecycle of these viruses. The foundational research summarized in this document provides a strong basis for further investigation and development of this compound and its analogs as potential therapeutic agents for a wide range of picornavirus infections. Future research should focus on obtaining a more comprehensive quantitative profile of its antiviral activity against a larger panel of clinically relevant serotypes and on evaluating its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

MDL-860 In Vitro Antiviral Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, also known as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a broad-spectrum anti-picornavirus agent.[1] Its activity has been demonstrated against a wide range of enteroviruses and rhinoviruses, which are responsible for a variety of human illnesses, from the common cold to more severe conditions like meningitis and myocarditis. This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound, along with a summary of its reported efficacy against various picornaviruses. The primary methods discussed are the plaque reduction assay (PRA) and the MTT cytotoxicity assay, which are standard techniques in antiviral drug discovery.

Mechanism of Action

This compound appears to inhibit an early event in the viral replication cycle, subsequent to the uncoating of the virus.[2] The compound has been shown to inhibit virus-directed RNA synthesis.[2]

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against a selection of picornaviruses. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineAssay TypeEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
PicornaviridaePoliovirus 1-Plaque Reduction->25-
PicornaviridaeCoxsackievirus B1-Plaque Reduction->25-
PicornaviridaeCoxsackievirus B3-Plaque Reduction->25-
PicornaviridaeEnteroviruses (8 of 10 serotypes)PRMK, WI-38, HeLaVirus Yield Reduction<1.0>25 (in WI-38 and HeLa)>25
PicornaviridaeRhinoviruses (72 of 90 serotypes)-Virus Yield Reduction<1.0>25>25

Note: Specific EC50 and CC50 values for individual virus strains are not consistently reported in a consolidated format in the reviewed literature. The table reflects the general observation that this compound is active at concentrations below 1.0 µg/mL with minimal cytotoxicity at concentrations up to 25 µg/mL in various cell lines including WI-38 and HeLa cells.[3]

Experimental Protocols

Plaque Reduction Assay (PRA) for Antiviral Activity

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Host cell line susceptible to the picornavirus of interest (e.g., HeLa, Vero, RD cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Picornavirus stock of known titer (PFU/mL)

  • This compound stock solution (dissolved in DMSO)

  • Agarose or methylcellulose overlay medium

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^6 cells/well for a 6-well plate).[4] Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected EC50. Include a "no drug" control.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: When the cell monolayer is confluent, aspirate the growth medium. Wash the monolayer with PBS. Inoculate the cells with the prepared virus dilution.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and gently wash the cell monolayer with PBS. Add the serially diluted this compound solutions to the respective wells.

  • Overlay: Add an equal volume of overlay medium (e.g., 2x medium mixed 1:1 with 1.2% agarose or methylcellulose) to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a formaldehyde solution. Once fixed, remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash with water to remove excess stain.

  • Data Analysis: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (number of plaques in treated well / number of plaques in control well)] x 100. The EC50 value is determined by plotting the percent inhibition against the drug concentration and using regression analysis.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis cell_seeding Seed Host Cells infection Infect Cell Monolayer cell_seeding->infection compound_dilution Prepare this compound Dilutions treatment Add this compound Dilutions compound_dilution->treatment virus_dilution Prepare Virus Dilution virus_dilution->infection adsorption Viral Adsorption (1 hr) infection->adsorption adsorption->treatment overlay Add Overlay Medium treatment->overlay incubation Incubate (2-4 days) overlay->incubation staining Fix and Stain Plaques incubation->staining counting Count Plaques staining->counting calculation Calculate EC50 counting->calculation

Caption: Workflow for the Plaque Reduction Assay.

MTT Cytotoxicity Assay

This protocol determines the concentration of a compound that reduces cell viability by 50% (CC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Incubate at 37°C with 5% CO2 overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the cells and add the compound dilutions. Include cell control (medium only) and solvent control (highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-4 days).

  • MTT Addition: After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated as: [1 - (absorbance of treated cells / absorbance of control cells)] x 100. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and using regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Add this compound Dilutions cell_seeding->treatment compound_dilution Prepare this compound Dilutions compound_dilution->treatment incubation Incubate (2-4 days) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4 hrs) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading calculation Calculate CC50 absorbance_reading->calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow for evaluating a potential antiviral compound like this compound, from initial screening to the determination of its therapeutic index.

Caption: Logical workflow for antiviral compound evaluation.

References

Application Notes and Protocols for the Laboratory Synthesis of MDL-860

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of MDL-860, a potent antiviral compound. The included protocols are based on established chemical principles and published synthetic routes, offering a detailed guide for the preparation of this molecule for research purposes.

Introduction

This compound, chemically known as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a small molecule inhibitor with broad-spectrum activity against picornaviruses. It functions by targeting the host phosphatidylinositol 4-kinase III beta (PI4KB), a crucial enzyme for the replication of many viruses. By inhibiting PI4KB, this compound disrupts the formation of viral replication organelles, thereby halting viral proliferation. The synthesis of this compound is a key step in facilitating further research into its antiviral properties and potential therapeutic applications.

Chemical Properties and Structure

PropertyValue
IUPAC Name 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile
Molecular Formula C₁₃H₆Cl₂N₂O₃
Molecular Weight 309.11 g/mol
CAS Number 78940-62-2
Appearance Pale yellow solid
Solubility Soluble in DMSO and DMF

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3,4-dichlorophenol with 2-chloro-5-nitrobenzonitrile in the presence of a base.

Materials and Reagents:

  • 3,4-Dichlorophenol

  • 2-Chloro-5-nitrobenzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-dichlorophenol (1.0 eq), 2-chloro-5-nitrobenzonitrile (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound).

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Moles (mmol)Equivalents
3,4-Dichlorophenol163.001.01.0
2-Chloro-5-nitrobenzonitrile182.561.01.0
Potassium Carbonate138.211.51.5
Product Molar Mass ( g/mol ) Expected Yield (%)
This compound309.1170-85

Note: The expected yield is an approximation and can vary based on reaction scale and experimental conditions.

Visualizing the Synthesis and Mechanism

Synthesis Workflow:

G Reactants 3,4-Dichlorophenol + 2-Chloro-5-nitrobenzonitrile + K₂CO₃ in DMF Reaction Heat at 80-90°C (4-6 hours) Reactants->Reaction Workup Aqueous Work-up & Extraction with EtOAc Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Signaling Pathway Inhibition by this compound:

G MDL860 This compound PI4KB PI4KB MDL860->PI4KB Inhibits PI4P PI(4)P PI4KB->PI4P Produces ViralReplication Viral Replication Organelle Formation PI4P->ViralReplication Essential for Replication Viral Replication ViralReplication->Replication Leads to

Caption: The inhibitory effect of this compound on the PI4KB signaling pathway, which is crucial for viral replication.

Application Notes and Protocols for Utilizing MDL-860 in a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, a nitrobenzene derivative, has demonstrated significant antiviral activity, particularly against a broad spectrum of picornaviruses. Its mechanism of action involves the inhibition of an early stage of viral replication, subsequent to uncoating, which is crucial for the synthesis of viral RNA. This compound does not directly inactivate the virus but targets a host cell factor, phosphatidylinositol-4 kinase beta (PI4KB), thereby impeding viral proliferation. The plaque reduction assay is a standard and reliable method for quantifying the in vitro antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture. These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its inhibitory concentration (IC50) against various picornaviruses.

Data Presentation

Table 1: Antiviral Activity of this compound against Picornaviruses (Plaque Reduction Assay)

Virus (Serotype)Cell LineIC50 (µg/mL)IC50 (µM)Reference
Rhinovirus (Multiple Serotypes)HeLa0.01 - >1.00.03 - >3.0[1]
Enterovirus (Multiple Serotypes)HeLa0.1 - 1.00.3 - 3.0[1]
Coxsackievirus B1---[2]
Coxsackievirus B3---[2]
Poliovirus 1---[2]
Echovirus 12---

Note: Specific IC50 values from plaque reduction assays are not extensively available in the public domain for all picornaviruses. The provided ranges are based on available data, and researchers are encouraged to determine specific IC50 values for their virus strains and cell lines of interest.

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay MethodCC50 (µg/mL)CC50 (µM)Reference
HeLaCytopathic Effect>10>30[1]
WI-38Cytopathic Effect>25>75[1]
Rhesus Monkey KidneyCytopathic Effect>25>75[1]

Note: The Selectivity Index (SI), calculated as CC50/IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Preparation of Materials and Reagents
  • Cells and Viruses:

    • Select a suitable host cell line susceptible to the picornavirus of interest (e.g., HeLa, Vero, MRC-5).

    • Propagate and maintain the cell line in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Prepare a high-titer stock of the desired picornavirus and determine its titer (plaque-forming units per mL, PFU/mL) by plaque assay.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Media and Buffers:

    • Growth Medium (e.g., Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)) supplemented with 2-10% FBS.

    • Infection Medium (Growth medium with a reduced FBS concentration, e.g., 2%).

    • Overlay Medium: Infection medium containing a solidifying agent such as agarose (0.5-1.5%) or methylcellulose (0.8-1.2%).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA solution.

  • Staining Solution:

    • Crystal Violet solution (e.g., 0.1-1% w/v in 20% ethanol).

  • Plates and Labware:

    • 6-well or 12-well cell culture plates.

    • Sterile microcentrifuge tubes and serological pipettes.

Plaque Reduction Assay Protocol
  • Cell Seeding:

    • Seed the selected host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a humidified CO2 incubator.

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare a series of two-fold or ten-fold dilutions of the this compound stock solution in infection medium. The final concentrations should span a range that is expected to include the IC50 value.

    • Include a vehicle control (infection medium with the same concentration of DMSO as the highest this compound concentration) and a cell control (infection medium only).

  • Virus Dilution and Infection:

    • Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

    • Remove the growth medium from the confluent cell monolayers and wash the cells once with PBS.

    • Inoculate the cells with the diluted virus.

  • Compound Treatment:

    • After the virus adsorption period (typically 1 hour at 37°C), remove the virus inoculum.

    • Add the prepared dilutions of this compound to the corresponding wells. Also, add the vehicle control and cell control to their respective wells.

  • Overlay and Incubation:

    • Carefully add the overlay medium to each well to solidify and restrict the spread of the virus to adjacent cells.

    • Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in vehicle control well)] x 100

    • Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay Protocol (e.g., MTT Assay)
  • Cell Seeding:

    • Seed the same host cells used in the plaque reduction assay into a 96-well plate at an appropriate density.

    • Incubate the plate overnight at 37°C.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in growth medium, similar to the plaque reduction assay.

    • Remove the medium from the cells and add the compound dilutions to the wells. Include a vehicle control and a cell control.

  • Incubation:

    • Incubate the plate for the same duration as the plaque reduction assay.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control.

    • Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the log of the compound concentration.

Mandatory Visualizations

G cluster_0 Picornavirus Replication Cycle cluster_1 This compound Mechanism of Action Virus Attachment & Entry Virus Attachment & Entry Uncoating Uncoating Virus Attachment & Entry->Uncoating Viral RNA Translation Viral RNA Translation Uncoating->Viral RNA Translation Polyprotein Processing Polyprotein Processing Viral RNA Translation->Polyprotein Processing Viral RNA Replication Viral RNA Replication Polyprotein Processing->Viral RNA Replication Assembly Assembly Viral RNA Replication->Assembly Virus Release Virus Release Assembly->Virus Release This compound This compound Host PI4KB Host PI4KB This compound->Host PI4KB Inhibits Host PI4KB->Viral RNA Replication Required for G Start Start Seed Cells in Plate Seed Cells in Plate Start->Seed Cells in Plate Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells in Plate->Prepare this compound Dilutions Infect Cells with Virus Infect Cells with Virus Prepare this compound Dilutions->Infect Cells with Virus Add this compound Dilutions Add this compound Dilutions Infect Cells with Virus->Add this compound Dilutions Add Overlay Medium Add Overlay Medium Add this compound Dilutions->Add Overlay Medium Incubate Incubate Add Overlay Medium->Incubate Fix and Stain Plaques Fix and Stain Plaques Incubate->Fix and Stain Plaques Count Plaques Count Plaques Fix and Stain Plaques->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50 End End Calculate IC50->End

References

Application Notes and Protocols for MDL-860 Antiviral Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of MDL-860, a broad-spectrum inhibitor of picornaviruses. This document includes quantitative data on susceptible cell lines, detailed experimental protocols for assessing antiviral efficacy, and a diagram of the compound's mechanism of action.

Introduction

This compound, with the chemical name 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a potent antiviral compound demonstrating significant activity against a wide range of picornaviruses.[1][2] Its mechanism of action involves the irreversible inhibition of the host cell phosphatidylinositol-4 kinase III beta (PI4KB), a crucial enzyme for the formation of viral replication organelles. By targeting a host factor, this compound disrupts an early stage of viral replication subsequent to uncoating, specifically inhibiting the synthesis of viral RNA.[2][3]

Susceptible Cell Lines and Antiviral Activity

This compound has been shown to be effective against a variety of picornaviruses in several cultured cell lines. The tables below summarize the quantitative data on its antiviral activity.

Virus FamilyVirusCell LineAssay TypeEC50 / IC50 (µg/mL)Virus Yield ReductionCitation
PicornaviridaePoliovirus 1-Antiviral Activity--[4][5]
PicornaviridaeCoxsackievirus B1-Antiviral Activity--[4][5]
PicornaviridaeCoxsackievirus B3-Antiviral ActivityInactive-[5]
PicornaviridaeEnteroviruses (8 of 10 serotypes)HeLa, WI-38, Rhesus Monkey KidneyVirus Yield Reduction-≥1.0 log10[1]
PicornaviridaeRhinoviruses (72 of 90 serotypes)HeLa, WI-38, Rhesus Monkey KidneyVirus Yield Reduction1≥1.0 log10[1]
PicornaviridaeCoxsackievirus A21-[3H]uridine uptake-Inhibited[2]
PicornaviridaeRhinovirus 1-A-[3H]uridine uptake-Inhibited[2]

Note: this compound did not show inhibitory effects on cytopathic effect or hemadsorption activity caused by Coronavirus 229-E, Vesicular Stomatitis Virus, Herpes Simplex Virus type 1, Adenovirus, Influenza A virus, or Parainfluenza virus 1.[1] Compound concentrations up to 25 µg/mL did not cause cytopathic effects in short-term cultures of rhesus monkey, WI-38, or HeLa cells, and 10 µg/mL did not inhibit the replication of HeLa cells.[1]

Experimental Protocols

Plaque Reduction Assay

This protocol is designed to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Susceptible host cell line (e.g., HeLa cells)

  • Picornavirus stock (e.g., Poliovirus, Coxsackievirus B1)

  • This compound stock solution

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 5% fetal bovine serum)

  • Agarose overlay medium (e.g., 2x MEM, 2% FBS, 1.8% Agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 6-well plates with the host cell line at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the different dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Agarose Overlay: Add an equal volume of the agarose overlay medium to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

  • Susceptible host cell line (e.g., HeLa cells)

  • Picornavirus stock

  • This compound stock solution

  • Cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cell line and incubate overnight to form a monolayer.

  • Compound and Virus Addition: Remove the growth medium. Add serial dilutions of this compound to the wells, followed by the addition of a virus dilution that would cause complete CPE in 3-5 days. Include virus control (no compound), cell control (no virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2.

  • CPE Observation: Monitor the plates daily for the appearance of CPE using an inverted microscope.

  • Cell Viability Measurement: At the end of the incubation period (when virus control wells show complete CPE), quantify cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The 50% effective concentration (EC50) is the concentration of this compound that protects 50% of the cells from viral CPE.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by targeting the host protein phosphatidylinositol-4 kinase III beta (PI4KB). In a normal picornavirus infection, the virus hijacks the host cell machinery to create replication organelles, which are specialized membrane structures essential for viral RNA replication. PI4KB is a key enzyme in the production of phosphatidylinositol 4-phosphate (PI4P), a lipid that is crucial for the formation and function of these replication organelles. By irreversibly binding to and inactivating PI4KB, this compound prevents the synthesis of PI4P, thereby disrupting the formation of the replication organelles and ultimately inhibiting viral RNA synthesis.

MDL_860_Mechanism Mechanism of Action of this compound cluster_host_cell Host Cell Picornavirus Picornavirus Uncoating Viral Uncoating Picornavirus->Uncoating Enters Viral_RNA Viral RNA Uncoating->Viral_RNA Releases Replication_Organelle Replication Organelle Formation Viral_RNA->Replication_Organelle Hijacks host machinery for PI4KB PI4KB (Phosphatidylinositol-4 Kinase III Beta) PI4P PI4P (Phosphatidylinositol 4-Phosphate) PI4KB->PI4P Catalyzes synthesis of PI4P->Replication_Organelle Essential for Viral_RNA_Synthesis Viral RNA Synthesis Replication_Organelle->Viral_RNA_Synthesis Site of Progeny_Virions Progeny Virions Viral_RNA_Synthesis->Progeny_Virions Leads to MDL860 This compound MDL860->PI4KB Inhibits Antiviral_Workflow Antiviral Efficacy Evaluation Workflow cluster_preparation Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Susceptible Host Cells Infection 4. Infect Cell Monolayer Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of this compound Treatment 5. Treat with this compound Compound_Prep->Treatment Virus_Stock 3. Prepare Virus Stock Virus_Stock->Infection Infection->Treatment Incubation 6. Incubate Treatment->Incubation Quantification 7. Quantify Antiviral Effect (Plaque Count or CPE) Incubation->Quantification Calculation 8. Calculate EC50 / IC50 Quantification->Calculation

References

Application Note and Protocol: Preparation of MDL-860 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: MDL-860 is a potent, broad-spectrum antipicornavirus compound that functions as an irreversible allosteric inhibitor of the host cell enzyme Phosphatidylinositol 4-Kinase III Beta (PI4KB).[1][2] By covalently modifying a cysteine residue on PI4KB, this compound disrupts a pathway essential for the replication of numerous picornaviruses.[1][3] Given its low cytotoxicity and specific mechanism of action, this compound is a valuable tool for virology research.[4][5] Proper preparation of stock solutions is critical for obtaining reproducible and accurate results in cell-based assays. This document provides a detailed protocol for the solubilization, storage, and preparation of this compound working solutions for in vitro applications.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
IUPAC Name 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile[6]
Molecular Formula C₁₃H₆Cl₂N₂O₃[4]
Molecular Weight 309.10 g/mol [4]
CAS Number 78940-62-2[4]
Appearance Solid[7]
Mechanism of Action Irreversible allosteric inhibitor of PI4KB[1]

Experimental Protocols

2.1. Required Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate serum and supplements)

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Biological safety cabinet (BSC)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2. Safety Precautions

  • This compound is intended for research use only.[4]

  • Handle the compound and its solutions within a chemical fume hood or a Class II BSC.

  • Wear appropriate PPE at all times to avoid inhalation, ingestion, or direct contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

2.3. Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. All steps should be performed under sterile conditions in a BSC.

  • Calculation: Determine the mass of this compound and the volume of DMSO required.

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 309.10 g/mol x 1000 mg/g = 3.091 mg

    • Therefore, dissolve 3.091 mg of this compound in 1 mL of sterile DMSO.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of this compound powder into the tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, the solution may be gently warmed to 37°C for 5-10 minutes and vortexed again.[8] Ensure no particulates are visible before proceeding.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.[4]

2.4. Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

FormStorage TemperatureStability PeriodReference
Powder -20°C3 years[4]
4°C2 years[4]
Stock Solution (in DMSO) -80°C6 months[4]
-20°C1 month[4]

Application in Cell Culture

3.1. Preparation of Working Solutions

The high-concentration stock solution must be diluted in a complete cell culture medium to the final desired concentration for treating cells.

  • Warm Medium: Warm the complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock:

    • Use the formula: C₁V₁ = C₂V₂

    • (10 mM) x V₁ = (10 µM) x (10 mL)

    • (10,000 µM) x V₁ = (10 µM) x (10 mL)

    • V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium. Mix immediately by gentle inversion or swirling to prevent precipitation.[8]

  • Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium (e.g., 10 µL of DMSO in 10 mL of medium). The final DMSO concentration should be kept below 0.3%, with 0.1% being preferable, to avoid solvent-induced cellular effects.[8]

3.2. Recommended Working Concentrations

The optimal concentration of this compound may vary depending on the cell type and virus being studied. The following table provides a starting point based on published data.

ApplicationConcentration (µg/mL)Concentration (µM)¹Cell LinesReference
Antiviral Activity 1.0 µg/mL~3.23 µMHeLa, WI-38, Rhesus Monkey[9]
Low Cytotoxicity ≤ 10 µg/mL~32.3 µMHeLa[9]
No Cytopathic Effect ≤ 25 µg/mL~80.8 µMHeLa, WI-38, Rhesus Monkey[9]

¹Concentration in µM calculated using a molecular weight of 309.10 g/mol .

Visualized Workflows and Pathways

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage calc Calculate Mass of this compound and Volume of DMSO weigh Weigh this compound Powder into a Sterile Tube calc->weigh add_dmso Add Sterile DMSO to Powder weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure Complete Solubilization store Store Aliquots at -80°C aliquot->store

Caption: A flowchart detailing the key steps for preparing and storing this compound stock solutions.

G This compound Mechanism of Action cluster_host Host Cell cluster_virus Picornavirus PI4K PI4KB Enzyme Replication Picornavirus Replication Organelle Formation PI4K->Replication Essential For Virus Virus Replication Replication->Virus MDL860 This compound MDL860->PI4K Irreversibly Inhibits

Caption: The inhibitory effect of this compound on the PI4KB pathway required for picornavirus replication.

References

Application of MDL-860 in Coxsackievirus Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, a nitrobenzene derivative, has demonstrated significant antiviral activity against a broad spectrum of picornaviruses, including various serotypes of coxsackievirus, which are causative agents of numerous human diseases ranging from mild febrile illness to severe conditions like myocarditis and aseptic meningitis. This document provides detailed application notes and experimental protocols for the use of this compound in coxsackievirus research, aimed at facilitating its evaluation as a potential therapeutic agent.

This compound exerts its antiviral effect by inhibiting an early stage of the viral replication cycle, subsequent to viral entry and uncoating but preceding the synthesis of viral RNA. The molecular target of this compound has been identified as the host cell's phosphatidylinositol 4-kinase III beta (PI4KB). This enzyme is a critical host factor that coxsackieviruses hijack to generate phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles, which are essential for the replication of the viral genome. By inhibiting PI4KB, this compound effectively disrupts the formation of these specialized replication sites, thereby halting viral propagation.

Data Presentation

In Vitro Antiviral Activity and Cytotoxicity of this compound
CompoundVirus StrainCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound Coxsackievirus B1--->50 (in human cells)-[1]
This compound Coxsackievirus B3--->50 (in human cells)-[1]
This compound Poliovirus 1--->50 (in human cells)-[1]
In Vivo Efficacy of this compound against Coxsackievirus B1 Infection in Mice
Treatment GroupDosageAdministration RouteOutcomeReference
This compound Monotherapy 75 mg/kg/daySubcutaneousIncreased Mean Survival Time by 2.1 days[2]
This compound Monotherapy 100 mg/kg/daySubcutaneousIncreased Mean Survival Time by 1.5 days[2]
This compound in Triple Combination (with Pleconaril and Oxoglaucine) 75 mg/kg/daySubcutaneous~50% protective effect; Increased Mean Survival Time by 6.3 days[2]
This compound in Triple Combination (with Pleconaril and Oxoglaucine) 50 mg/kg/daySubcutaneousIncreased Mean Survival Time by 4.6 days[2]

Mandatory Visualization

MDL860_Mechanism cluster_host_cell Host Cell cluster_golgi Golgi Apparatus CVB3 Coxsackievirus B3 Uncoating Uncoating & Viral RNA Release CVB3->Uncoating Entry Viral_RNA Viral (+)RNA Uncoating->Viral_RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex Viral_RNA->Replication_Complex Template Viral_Proteins Viral Proteins (e.g., 3A) Polyprotein->Viral_Proteins Proteolytic Cleavage Viral_Proteins->Replication_Complex Assembly ACBD3 ACBD3 Viral_Proteins->ACBD3 3A recruits Progeny_Virions Progeny Virions Replication_Complex->Progeny_Virions Replication & Encapsidation PI4KB PI4KB PI4P PI4P PI4KB->PI4P Generates ACBD3->PI4KB Recruits & Activates PI4P->Replication_Complex Essential for Replication Organelle Formation MDL860 This compound MDL860->Inhibition Inhibition->PI4KB Inhibits

Caption: Mechanism of action of this compound in inhibiting coxsackievirus replication.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_antiviral cluster_moa A1 Cytotoxicity Assay (CC50) A2 Antiviral Assay (EC50) A1->A2 A3 Mechanism of Action Studies A2->A3 C1 Plaque Reduction Assay A2->C1 C2 CPE Inhibition Assay A2->C2 C3 Virus Yield Reduction Assay A2->C3 B1 Mouse Model of Infection A3->B1 D1 Time-of-Addition Assay A3->D1 D2 Viral RNA Quantification (RT-qPCR) A3->D2 D3 Viral Protein Analysis (Western Blot) A3->D3 B2 Efficacy Assessment B1->B2

Caption: General workflow for evaluating the antiviral activity of this compound.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • HeLa or Vero cells

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed HeLa or Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest DMSO concentration (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To determine the concentration of this compound that inhibits coxsackievirus plaque formation by 50% (IC50).

Materials:

  • Confluent monolayers of HeLa or Vero cells in 6-well plates

  • Coxsackievirus stock (e.g., CVB3 Nancy strain)

  • This compound stock solution

  • Serum-free medium

  • Overlay medium (e.g., 2x MEM containing 2% FBS and 1% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the growth medium from the confluent cell monolayers and wash with PBS.

  • Infect the cells with coxsackievirus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C. Include a virus control (no compound).

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with the overlay medium containing the different concentrations of this compound.

  • Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Time-of-Addition Assay

Objective: To determine the stage of the coxsackievirus replication cycle that is inhibited by this compound.

Materials:

  • Confluent monolayers of HeLa cells in 24-well plates

  • Coxsackievirus stock

  • This compound at a concentration of 5-10 times its IC50

  • Complete growth medium

Protocol:

  • Infect the cell monolayers with coxsackievirus at a high MOI (e.g., 5-10) and synchronize the infection by incubating at 4°C for 1 hour (adsorption).

  • Wash the cells with cold PBS to remove unbound virus and add pre-warmed medium. This is considered time zero.

  • Add this compound to the infected cells at different time points post-infection (e.g., -1, 0, 1, 2, 3, 4, 5, 6, 7, and 8 hours).

  • At a late time point (e.g., 10-12 hours post-infection), harvest the supernatant and cells.

  • Determine the virus yield in the supernatant by plaque assay or TCID50 assay.

  • Plot the virus yield against the time of compound addition. A significant drop in virus production after a specific time point indicates that the compound targets a step prior to that time.

Viral RNA Quantification by RT-qPCR

Objective: To quantify the effect of this compound on the synthesis of coxsackievirus RNA.

Materials:

  • HeLa cells

  • Coxsackievirus stock

  • This compound

  • RNA extraction kit

  • RT-qPCR master mix

  • Primers and probe specific for a coxsackievirus gene (e.g., 5' UTR or VP1)

  • Primers and probe for a housekeeping gene (e.g., GAPDH or beta-actin) for normalization

  • Real-time PCR instrument

Protocol:

  • Seed HeLa cells in a 12-well plate and infect with coxsackievirus at an MOI of 1 in the presence of different concentrations of this compound. Include a no-compound virus control.

  • At a specific time post-infection (e.g., 6-8 hours), harvest the cells.

  • Extract total RNA using a commercial RNA extraction kit.

  • Perform one-step or two-step RT-qPCR using primers and probes for the viral and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA in treated samples compared to the untreated control, normalized to the housekeeping gene.

Viral Protein Synthesis Analysis by Western Blot

Objective: To assess the effect of this compound on the production of coxsackievirus proteins.

Materials:

  • HeLa cells

  • Coxsackievirus stock

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against a coxsackievirus protein (e.g., VP1 or 3D polymerase)

  • Primary antibody against a housekeeping protein (e.g., GAPDH or beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HeLa cells and infect with coxsackievirus in the presence of various concentrations of this compound as described for the RT-qPCR protocol.

  • At a later time point post-infection (e.g., 8-10 hours), lyse the cells and collect the total protein.

  • Determine the protein concentration of each sample using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the viral protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the housekeeping protein for a loading control.

In Vivo Mouse Model of Coxsackievirus Infection

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of coxsackievirus-induced disease.

Materials:

  • Specific pathogen-free newborn mice (e.g., BALB/c or C3H/HeJ, 1-3 days old)

  • A mouse-adapted strain of coxsackievirus (e.g., CVB3)

  • This compound formulated for subcutaneous or oral administration

  • Sterile saline or appropriate vehicle control

Protocol:

  • Inoculate newborn mice with a lethal or sublethal dose of coxsackievirus via intraperitoneal or subcutaneous injection.

  • Initiate treatment with this compound at a predetermined time post-infection (e.g., 1 hour). Administer the compound daily for a specified duration (e.g., 7-10 days).

  • Include a placebo group that receives the vehicle control.

  • Monitor the mice daily for clinical signs of disease (e.g., weight loss, paralysis, lethargy) and survival.

  • At the end of the experiment or at specific time points, euthanize a subset of mice and harvest tissues (e.g., heart, pancreas, brain) for virological and histological analysis.

  • Determine the viral load in the tissues by plaque assay or RT-qPCR.

  • Evaluate tissue pathology by H&E staining to assess inflammation and tissue damage.

  • Analyze survival curves using the Kaplan-Meier method and compare between treatment and placebo groups.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup, cell lines, virus strains, and available reagents. All work with infectious viruses should be conducted in a BSL-2 facility following appropriate safety procedures. Animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for the Detection of MDL-860 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, also known as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a potent antiviral compound with broad-spectrum activity against picornaviruses. Its mechanism of action involves the irreversible inhibition of the host cell's phosphatidylinositol 4-kinase beta (PI4KB).[1] This inhibition disrupts the formation of viral replication organelles, which are essential for viral RNA synthesis. Given its therapeutic potential, robust and sensitive methods for the quantitative analysis of this compound in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.

These application notes provide a detailed protocol for the determination of this compound in biological samples, such as plasma and tissue homogenates, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). An alternative HPLC with Ultraviolet (UV) detection method is also briefly described.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of an effective analytical method, particularly for sample preparation and chromatographic separation.

PropertyValueSource
Chemical Name 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile[2]
Molecular Formula C₁₃H₆Cl₂N₂O₃[3]
Molecular Weight 309.10 g/mol [3]
Predicted XlogP 4.3[3]
Nature Lipophilic, neutral compoundInferred from structure

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by HPLC-MS/MS

This protocol outlines a highly sensitive and selective method for the quantification of this compound in plasma samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the lipophilic nature of this compound (XlogP = 4.3), liquid-liquid extraction is an effective method for its isolation from the aqueous plasma matrix.

  • Materials:

    • Blank plasma

    • This compound analytical standard

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled this compound, or another suitable compound)

    • Methyl tert-butyl ether (MTBE)

    • Acetonitrile

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution and vortex briefly.

    • Add 500 µL of MTBE to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 40% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion [M+H]⁺ → Product ion (To be determined by direct infusion of the analytical standard)

      • Internal Standard: Precursor ion → Product ion (To be determined by direct infusion)

    • Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Quantitative Method Parameters

The following table summarizes the expected performance characteristics of the described HPLC-MS/MS method. These values are typical for such assays and should be validated experimentally.

ParameterExpected Value
Linearity Range 0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) <15% (<20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS
Protocol 2: Analysis of this compound by HPLC with UV Detection

For laboratories without access to a mass spectrometer, an HPLC-UV method can be developed. This method is generally less sensitive and selective than HPLC-MS/MS.

  • Sample Preparation: Follow the same Liquid-Liquid Extraction protocol as described above.

  • HPLC-UV Conditions:

    • Instrumentation: HPLC system with a UV/Vis detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by acquiring the UV spectrum of an this compound standard (likely in the range of 254-300 nm due to the nitroaromatic chromophore).

    • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of this compound in the chromatogram, calibrated against a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_mtbe Add 500 µL MTBE add_is->add_mtbe vortex Vortex (2 min) add_mtbe->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Figure 1: Experimental Workflow for this compound Quantification.

signaling_pathway cluster_virus Picornavirus Replication cluster_host Host Cell Viral_RNA Viral RNA Viral_Proteins Viral Proteins (e.g., 3A, 3D) Viral_RNA->Viral_Proteins translates Replication_Organelles Replication Organelles (RO) RNA_Synthesis Viral RNA Synthesis Replication_Organelles->RNA_Synthesis site of RNA_Synthesis->Viral_RNA replicates PI4KB PI4KB Viral_Proteins->PI4KB recruits PI4P PI4P PI4KB->PI4P produces PI4P->Replication_Organelles enriches OSBP OSBP PI4P->OSBP recruits Cholesterol Cholesterol OSBP->Cholesterol transports to RO Cholesterol->Replication_Organelles incorporates into MDL860 This compound MDL860->PI4KB irreversibly inhibits

Figure 2: this compound Mechanism of Action on PI4KB Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MDL-860 In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected antiviral activity of MDL-860 in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known antiviral spectrum of this compound?

A1: this compound has demonstrated potent in vitro activity primarily against members of the Picornaviridae family. This includes a broad range of human rhinoviruses (the common cold virus) and enteroviruses such as poliovirus, coxsackievirus, and echovirus.[1][2][3] It is important to note that this compound has not been found to be effective against other families of viruses, including coronaviruses, herpes simplex virus, influenza virus, adenovirus, and vesicular stomatitis virus.[2][3] If your virus of interest falls outside the picornavirus family, a lack of antiviral activity is the expected outcome.

Q2: What is the mechanism of action for this compound?

A2: this compound is not directly virucidal, meaning it does not inactivate virus particles on contact.[1][2] Instead, it inhibits a crucial early event in the viral replication cycle that occurs after the virus has entered the host cell and uncoated its genetic material.[1] Specifically, this compound targets a host cell enzyme called phosphatidylinositol 4-kinase III beta (PI4KB).[4] Picornaviruses hijack PI4KB to remodel cellular membranes and create replication organelles, which are essential for the synthesis of new viral RNA.[4] By inhibiting PI4KB, this compound prevents the formation of these replication sites, thereby halting viral propagation.[4]

Q3: Is the antiviral activity of this compound dependent on experimental conditions?

A3: Yes, the observed antiviral activity of this compound is highly dependent on both the concentration of the compound used and the size of the viral inoculum (the amount of virus used to infect the cells).[2][3] A concentration that is too low may not be sufficient to inhibit viral replication, while an excessively high viral inoculum can overwhelm the inhibitory effect of the compound.

Troubleshooting Guide: Why am I not seeing antiviral activity with this compound?

This guide will walk you through potential reasons for a lack of antiviral effect in your in vitro experiments with this compound.

Is Your Virus Susceptible to this compound?

As detailed in the FAQs, this compound has a narrow spectrum of activity. Confirm that your virus is a member of the Picornaviridae family.

Is Your Drug Concentration Appropriate?

The effective concentration of this compound can vary depending on the specific picornavirus and the cell line used. It is crucial to use a concentration range that is both effective and non-toxic to the host cells.

Troubleshooting Steps:

  • Review Published Data: Compare your experimental concentrations to those reported in the literature. While specific IC50 values (the concentration that inhibits 50% of viral activity) are not extensively compiled in single reports, effective concentrations are often cited. For instance, a concentration of 1 µg/mL has been shown to cause a significant reduction in the yield of many enteroviruses and rhinoviruses.[2][3]

  • Perform a Dose-Response Experiment: If you have not already, conduct a dose-response experiment to determine the 50% inhibitory concentration (IC50) for your specific virus and cell line combination.

  • Assess Cytotoxicity: It is essential to differentiate between a lack of antiviral activity and cellular toxicity. A compound that kills the host cells will also prevent viral replication, but this is not a specific antiviral effect. Determine the 50% cytotoxic concentration (CC50) of this compound in your chosen cell line in the absence of virus. A common method for this is the MTT assay. The selectivity index (SI), calculated as CC50 / IC50, is a measure of the therapeutic window of the compound. A higher SI value is desirable.

Data Presentation: Reported Effective and Cytotoxic Concentrations of this compound

ParameterConcentrationCell Line(s)NotesReference(s)
Effective Concentration 1 µg/mLHeLa, WI-38, Rhesus Monkey KidneyCaused at least a 1.0 log10 reduction in virus yield for 8 of 10 enteroviruses and 72 of 90 rhinovirus serotypes.[2][3]
Non-Cytotoxic Concentration Up to 25 µg/mLRhesus Monkey Kidney, WI-38, HeLaNo cytopathic effect observed in short-term cultures.[2][3]
Non-Inhibitory to Cell Replication 10 µg/mLHeLaDid not inhibit the replication of HeLa cells.[2]
Are Your Experimental Conditions Correct?

The outcome of your antiviral assay can be significantly influenced by the experimental protocol.

Troubleshooting Workflow

TroubleshootingWorkflow start No Antiviral Activity Observed check_virus Is the virus a picornavirus? start->check_virus check_concentration Is the this compound concentration appropriate? check_virus->check_concentration Yes end_fail Lack of activity is expected check_virus->end_fail No check_concentration->start No, adjust concentration check_protocol Are the assay conditions optimal? check_concentration->check_protocol Yes check_protocol->start No, optimize protocol end_success Antiviral activity should be observable check_protocol->end_success Yes

Caption: A logical workflow for troubleshooting the lack of antiviral activity of this compound.

Key Experimental Parameters to Verify:

  • Cell Line: Ensure you are using a cell line that is susceptible to infection by your chosen picornavirus. HeLa and Vero cells are commonly used for picornavirus research.

  • Multiplicity of Infection (MOI): The MOI (the ratio of infectious virus particles to cells) should be carefully chosen. A very high MOI can lead to rapid cell death, masking any potential antiviral effect. A lower MOI is often recommended for antiviral assays.

  • Timing of Drug Addition: For an inhibitor of an early replication step like this compound, the compound should be added to the cells either before or shortly after viral infection. Adding the drug too late in the replication cycle may result in no observable effect.

  • Incubation Time: The incubation period should be long enough to allow for multiple rounds of viral replication in the untreated control group, leading to a clear cytopathic effect (CPE) or a significant virus yield. However, excessively long incubation times can lead to non-specific cell death.

Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a virus.

Methodology:

  • Cell Seeding: Seed a susceptible cell line (e.g., HeLa or Vero) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the different concentrations of this compound. The semi-solid overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Staining and Plaque Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The IC50 is the concentration of this compound that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of new infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Cell Seeding and Infection: Prepare confluent monolayers of a susceptible cell line in multi-well plates. Infect the cells with the virus at a defined MOI.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells, and add fresh culture medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cells and supernatant. Subject the samples to three cycles of freezing and thawing to release intracellular virus particles.

  • Titration of Progeny Virus: Determine the titer of the virus in each sample from the treated and untreated wells using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in virus yield (typically on a logarithmic scale) for each drug concentration compared to the untreated control. The IC50 is the concentration of this compound that reduces the virus yield by 50%.

Signaling Pathway

Picornavirus Hijacking of the PI4KB Pathway and Inhibition by this compound

Picornaviruses remodel host cell membranes to create replication organelles (ROs) where viral RNA synthesis occurs. This process is critically dependent on the host enzyme PI4KB, which generates phosphatidylinositol 4-phosphate (PI4P) on the surface of these organelles. Viral proteins recruit and activate PI4KB to enrich the ROs in PI4P. This PI4P-rich environment is thought to be essential for the recruitment of the viral RNA-dependent RNA polymerase and other components of the replication machinery. This compound acts as an inhibitor of PI4KB, thereby preventing the synthesis of PI4P at the ROs and halting viral replication.

PI4KB_Pathway cluster_virus Picornavirus Replication cluster_host Host Cell Viral Proteins Viral Proteins PI4KIIIβ PI4KB Viral Proteins->PI4KIIIβ Recruit & Activate Viral RNA Replication Viral RNA Replication PI4P Phosphatidylinositol 4-phosphate PI4KIIIβ->PI4P Synthesizes Replication Organelle Replication Organelle PI4P->Replication Organelle Enriches Replication Organelle->Viral RNA Replication Supports MDL860 This compound MDL860->PI4KIIIβ Inhibits

Caption: The role of PI4KB in picornavirus replication and its inhibition by this compound.

References

improving the solubility of MDL-860 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MDL-860 in their experiments, with a focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum antiviral compound that is particularly effective against small RNA viruses, such as picornaviruses.[1][2][3][4] Its chemical name is 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile.[5] The primary mechanism of action of this compound is the irreversible inhibition of the host cell enzyme Phosphatidylinositol 4-kinase beta (PI4KB).[5][6] This inhibition occurs through the covalent modification of a cysteine residue (Cys646) on the enzyme, which is located outside of the active site.[5] By inhibiting PI4KB, this compound prevents the formation of phosphatidylinositol 4-phosphate (PI4P)-enriched organelles, which are essential for the replication of many picornaviruses.[6]

Q2: What are the known solubility properties of this compound?

Q3: Are there any known safety precautions for handling this compound?

Yes, this compound should be handled with care. It is classified as an acute toxicant if swallowed or in contact with skin.[5] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to dissolving this compound for your experiments.

Initial Solubility Testing

For many in vitro experiments, starting with a stock solution in a suitable organic solvent is the most common practice.

Recommended Solvent:

SolventKnown ConcentrationAppearance
Dimethyl sulfoxide (DMSO)2 mg/mLClear solution
Experimental Protocol: Preparing a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 2 mg/mL stock, add 500 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the solution for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Ensure the solution is completely clear before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Addressing Issues with Final Experimental Concentrations

A common issue arises when the final concentration of DMSO in the experimental medium is too high, leading to cellular toxicity or off-target effects. If you observe precipitation of this compound upon dilution of the DMSO stock into your aqueous experimental buffer, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Solubility

G start Start: this compound Precipitation in Aqueous Buffer check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration if possible. Prepare a more concentrated stock. check_dmso->reduce_dmso Yes cosolvent Consider a co-solvent system. (e.g., DMSO with Pluronic F-68 or PEG-400) check_dmso->cosolvent No reduce_dmso->cosolvent test_cosolvent Test different ratios of co-solvent to aqueous buffer for solubility and cell viability. cosolvent->test_cosolvent surfactant Use a low concentration of a biocompatible surfactant. (e.g., Tween-80, Cremophor EL) cosolvent->surfactant end Achieved Soluble this compound in Experimental Medium test_cosolvent->end complexation Complexation with cyclodextrins. (e.g., β-cyclodextrin) surfactant->complexation sonication Aid dissolution with bath sonication after dilution. complexation->sonication sonication->end

Caption: Troubleshooting workflow for this compound solubility issues.

Detailed Methodologies for Solubility Enhancement

If reducing the final DMSO concentration is not feasible or effective, the following methods, commonly used for poorly soluble compounds, can be explored.[7][8][9][10][11]

1. Co-solvency:

  • Principle: This technique involves using a mixture of solvents to increase the solubility of a nonpolar compound in an aqueous solution.[7]

  • Protocol:

    • Prepare a high-concentration stock of this compound in DMSO.

    • In a separate tube, prepare a solution of a biocompatible co-solvent such as polyethylene glycol 400 (PEG-400) or propylene glycol in your experimental buffer.

    • Add the this compound DMSO stock to the co-solvent/buffer mixture dropwise while vortexing to facilitate mixing and prevent precipitation.

    • Observe for any signs of precipitation. The optimal ratio of DMSO to co-solvent to buffer will need to be determined empirically.

2. Use of Surfactants:

  • Principle: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][10]

  • Protocol:

    • Prepare a stock solution of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) in your experimental buffer. A typical starting concentration is 0.1-1%.

    • Prepare a concentrated stock of this compound in DMSO.

    • Add the this compound stock solution to the surfactant-containing buffer while vortexing.

    • It is crucial to run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcome.

3. Complexation with Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7][11]

  • Protocol:

    • Prepare a solution of a cyclodextrin derivative (e.g., β-cyclodextrin, HP-β-CD) in your experimental buffer.

    • Slowly add the this compound powder or a concentrated DMSO stock to the cyclodextrin solution with continuous stirring.

    • Allow the mixture to equilibrate, which may take several hours. Gentle heating can sometimes accelerate complex formation.

    • Filter the solution to remove any undissolved compound before use.

Signaling Pathway

This compound inhibits the host cell's PI4KB, thereby disrupting the picornavirus replication cycle which relies on the generation of PI4P for the formation of its replication organelles.

G cluster_host Host Cell cluster_virus Picornavirus PI Phosphatidylinositol (PI) PI4KB PI4KB PI->PI4KB Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KB->PI4P Catalyzes ReplicationOrganelle Replication Organelle Formation PI4P->ReplicationOrganelle ViralReplication Viral RNA Replication ReplicationOrganelle->ViralReplication ViralProteins Viral Proteins (e.g., 3A) ViralProteins->PI4KB Recruits & Activates MDL860 This compound MDL860->PI4KB Inhibits

Caption: Mechanism of this compound action on the PI4KB pathway.

References

Technical Support Center: Troubleshooting MDL-860 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MDL-860. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential cytotoxicity issues observed during in-vitro cell line experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a broad-spectrum antiviral compound.[1] Its primary mechanism of action is the inhibition of the host cell phosphatidylinositol 4-kinase III beta (PI4KB), a protein essential for the replication of many RNA viruses.[2] By targeting a host factor, this compound can inhibit viral replication.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Published literature suggests that this compound generally exhibits low cytotoxicity to human cells.[2][3] However, like many small molecule inhibitors, off-target effects or cytotoxicity can be observed at higher concentrations. The degree of cytotoxicity can also be cell-line specific. Therefore, some level of cytotoxicity might be expected, and it is crucial to determine the cytotoxic profile of this compound in your specific experimental system.

Q3: I am observing higher-than-expected cytotoxicity. What are the initial steps to confirm this is an this compound-induced effect?

A3: First, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential.[4] It is also critical to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell line.[5]

Q4: Could the chemical properties of this compound interfere with my cytotoxicity assay?

A4: Yes, this is a possibility. This compound is a nitrobenzonitrile derivative, and compounds with such structures can potentially interfere with colorimetric or fluorometric assays.[6] For example, the compound might absorb light at the same wavelength as the assay readout or have reducing/oxidizing properties that affect the assay chemistry. It is recommended to run a cell-free control with this compound and the assay reagents to check for any direct interference.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing unexpected levels of cytotoxicity with this compound, the following guide provides a systematic approach to troubleshoot the issue.

Issue 1: High Cytotoxicity Across All Tested Concentrations and Cell Lines

This could point to a general cytotoxic effect or an experimental artifact.

Possible Cause Recommended Solution
Compound Concentration Error Verify the calculations for your stock solution and final concentrations. Perform a fresh serial dilution from a new aliquot of this compound.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level for your cells (typically ≤0.1%). Run a vehicle-only control series to determine the tolerance of your specific cell lines.[5]
Contamination Check your cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma). Use fresh, uncontaminated cell stocks.
Compound Instability Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Degradation products could be more toxic.
Issue 2: Discrepancy in Cytotoxicity Between Different Assays (e.g., MTT vs. LDH)

Different assays measure different cellular parameters, so discrepancies can arise.[7]

Possible Cause Recommended Solution
Different Mechanisms of Cell Death An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[8] A compound might reduce metabolic activity without causing immediate membrane rupture. Consider using a third, mechanistically different assay, such as a caspase-3 activity assay for apoptosis.
Assay Interference As mentioned in the FAQs, this compound might interfere with one assay and not another. Run cell-free controls for each assay to test for direct compound interference.
Timing of Assay The kinetics of different cell death pathways can vary. An effect on metabolic activity (MTT) might be detectable earlier than membrane leakage (LDH). Perform a time-course experiment to capture the dynamics of the cytotoxic response.
Issue 3: Cell Line-Specific Cytotoxicity

Observing cytotoxicity in some cell lines but not others can provide valuable mechanistic insights.

Possible Cause Recommended Solution
On-Target Toxicity The sensitive cell line may have a higher expression of PI4KB or be more dependent on its activity for survival. Validate PI4KB expression levels in your panel of cell lines using techniques like qPCR or Western blotting.
Off-Target Effects This compound may have off-target effects on proteins that are differentially expressed or critical for survival in the sensitive cell line.
Metabolic Activation The sensitive cell line might metabolize this compound into a more cytotoxic compound.

Quantitative Data Summary

The following table summarizes reported cytotoxic concentrations for this compound and its analogs. Note that these values are highly dependent on the cell line and assay used. Researchers should determine the IC50/CC50 in their own experimental setup.

Compound Cell Line Assay CC50 (µM) Reference
This compound AnalogsVariousNot SpecifiedVery low cytotoxicity reported[3]
This compound AnalogsVariousNot SpecifiedVery low toxicity reported[2]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is for a colorimetric assay to measure the activity of LDH released from damaged cells.[9]

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Lysis Buffer)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Also, prepare vehicle control and positive control (lysis solution) wells.

  • Carefully remove the old medium and add the medium containing the different concentrations of this compound, vehicle, or lysis solution to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well of the new plate according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-3 Activity Assay

This protocol is for a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[10]

Materials:

  • Cell culture plates

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., staurosporine)

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound, vehicle, or a positive control for the desired time.

  • Harvest the cells (including any floating cells) and wash with ice-cold PBS.

  • Lyse the cells using the provided lysis buffer and incubate on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Add the caspase-3 substrate (Ac-DEVD-pNA) and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Visualizations

Logical Workflow for Troubleshooting Unexpected Cytotoxicity

troubleshooting_workflow start Unexpected Cytotoxicity Observed check_controls Review Controls: - Vehicle Control OK? - Positive Control OK? start->check_controls check_protocol Review Protocol: - Correct Concentrations? - Correct Incubation Times? check_controls->check_protocol issue_isolated Is the issue specific to this compound treatment? check_protocol->issue_isolated general_problem Address General Culture Issues: - Contamination Check - Cell Health/Passage Number issue_isolated->general_problem No compound_specific_problem Investigate Compound-Specific Effects issue_isolated->compound_specific_problem Yes general_problem->start dose_response Perform Detailed Dose-Response and Time-Course compound_specific_problem->dose_response orthogonal_assay Use an Orthogonal Cytotoxicity Assay dose_response->orthogonal_assay assay_interference Check for Assay Interference (Cell-Free) orthogonal_assay->assay_interference cell_line_specific Is the effect cell-line specific? assay_interference->cell_line_specific investigate_mechanism Investigate Mechanism: - Target Expression (PI4KB) - Apoptosis vs. Necrosis cell_line_specific->investigate_mechanism Yes end Resolution cell_line_specific->end No, general effect investigate_mechanism->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow start Start: Hypothesis (this compound may be cytotoxic) cell_seeding Seed Cells in 96-well Plates start->cell_seeding treatment Treat with this compound Dose-Response Series (Include Vehicle & Positive Controls) cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay_choice Select Cytotoxicity Assays incubation->assay_choice mtt_assay MTT Assay (Metabolic Activity) assay_choice->mtt_assay Primary Screen ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay Confirmatory caspase_assay Caspase-3 Assay (Apoptosis) assay_choice->caspase_assay Mechanistic data_analysis Data Acquisition & Analysis (Calculate IC50/CC50) mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis interpretation Interpret Results & Draw Conclusions data_analysis->interpretation end End: Characterized Cytotoxic Profile interpretation->end signaling_pathway MDL860 This compound PI4KB PI4KB MDL860->PI4KB Inhibits PIP4 PI4P (Phosphatidylinositol 4-phosphate) PI4KB->PIP4 Produces downstream Disruption of Downstream Signaling (e.g., Akt pathway) PIP4->downstream stress Cellular Stress downstream->stress apoptosis Apoptosis stress->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3

References

Technical Support Center: Overcoming MDL-860 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MDL-860. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, use a final DMSO concentration of <1% (v/v) to minimize solvent effects on your assay. If precipitation persists, consider using a solubility enhancer such as cyclodextrin (see Protocol 1).
Loss of this compound activity over time in aqueous solution. Hydrolysis of the nitrile group, particularly at non-neutral pH or elevated temperatures.Prepare fresh working solutions of this compound for each experiment. Avoid storing this compound in aqueous buffers for extended periods. If long-term stability in solution is required, formulation with a stabilizing agent like hydroxypropyl-β-cyclodextrin is recommended (see Protocol 1). Maintain solutions at a neutral pH (around 7.0-7.4) and store at 4°C for short-term storage (up to 24 hours).
Inconsistent results between experimental replicates. Degradation of this compound due to light exposure or repeated freeze-thaw cycles of stock solutions.Protect this compound solutions from light by using amber vials or wrapping containers in foil. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Difficulty in determining the effective concentration of this compound. Instability during the experiment leads to a lower effective concentration than intended.When possible, perform a concentration determination of your working solution by a validated analytical method (e.g., HPLC) immediately before use. For critical experiments, include a positive control with a known stable inhibitor to ensure assay integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its benzonitrile functional group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, which is inactive as a PI4KB inhibitor.

Q2: How can I improve the solubility of this compound in my aqueous experimental setup?

A2: this compound has low aqueous solubility. To improve this, you can prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing your final working solution, ensure the final concentration of the organic solvent is low (typically below 1%) to avoid impacting your biological system. For significantly improved solubility and stability, forming an inclusion complex with a cyclodextrin is a highly effective strategy (see Protocol 1).

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light. Stock solutions in anhydrous DMSO can be stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used immediately. If short-term storage of aqueous solutions is necessary, keep them at 4°C and protected from light for no longer than 24 hours.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, compounds with aromatic and nitro groups can be susceptible to photodegradation. Therefore, it is best practice to protect all solutions containing this compound from direct light exposure by using amber-colored tubes or wrapping containers in aluminum foil.

Q5: How does pH affect the stability of this compound?

A5: The stability of the nitrile group in this compound is pH-dependent. Both acidic (pH < 6) and alkaline (pH > 8) conditions can accelerate the rate of hydrolysis. For maximal stability in aqueous solutions, it is recommended to maintain a neutral pH range (approximately 7.0 to 7.4).

Q6: Can I use surfactants to improve the solubility of this compound?

A6: While non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used to increase the solubility of hydrophobic compounds, their potential interference with your specific assay should be carefully evaluated. For many cell-based assays, cyclodextrins are a preferred choice as they are generally more biocompatible.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility and stability.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 10% (w/v) HP-β-CD solution: Dissolve 1 g of HP-β-CD in 10 mL of deionized water. Gently warm and stir until the HP-β-CD is completely dissolved. Allow the solution to cool to room temperature.

  • Determine the required amount of this compound: Calculate the amount of this compound needed to achieve the desired final concentration.

  • Complexation:

    • Add the this compound powder directly to the 10% HP-β-CD solution.

    • Vortex the mixture vigorously for 5-10 minutes.

    • Place the solution on a magnetic stirrer and stir at room temperature for 24-48 hours, protected from light.

  • Sterilization and Storage:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and for sterilization.

    • Store the stabilized this compound solution at 4°C, protected from light. For longer-term storage, consider storing at -20°C in single-use aliquots.

Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

FormulationInitial Concentration (µM)Concentration after 24h (µM)% Remaining
This compound in buffer106.565%
This compound with 1% DMSO106.868%
This compound with 10% HP-β-CD109.595%

Visualizations

MDL_860_Degradation_Pathway MDL860 This compound (Active Inhibitor) Intermediate Unstable Intermediate MDL860->Intermediate H₂O (Acidic or Basic Conditions) DegradedProduct Inactive Carboxylic Acid (Degradation Product) Intermediate->DegradedProduct Hydrolysis

This compound Hydrolysis Pathway

Troubleshooting_Workflow Start Experiment with this compound Issue Inconsistent Results or Precipitation Observed? Start->Issue CheckSolubility Check for Precipitation Issue->CheckSolubility Yes Success Consistent Results Issue->Success No UseOrganicStock Use DMSO Stock (<1% final conc.) CheckSolubility->UseOrganicStock CheckStability Assess Solution Stability PrepareFresh Prepare Fresh Solutions CheckStability->PrepareFresh UseOrganicStock->CheckStability ProtectFromLight Protect from Light PrepareFresh->ProtectFromLight UseCyclodextrin Use Cyclodextrin (Protocol 1) UseCyclodextrin->Success AliquotStock Aliquot Stock Solutions ProtectFromLight->AliquotStock AliquotStock->UseCyclodextrin

Troubleshooting Workflow for this compound Experiments

Technical Support Center: MDL-860 Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with MDL-860 antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum antipicornavirus compound.[1] It functions as a host-targeting antiviral by irreversibly inhibiting the host cell's phosphatidylinositol-4 kinase beta (PI4KB).[1] This inhibition disrupts the formation of viral replication complexes, thereby preventing the synthesis of viral RNA.

Q2: Which viruses are susceptible to this compound?

This compound has demonstrated activity against a range of picornaviruses, including poliovirus, coxsackievirus B1 (CVB1), and coxsackievirus B3 (CVB3).[1][2] However, the spectrum of activity can be specific, with some analogues showing potent effects against CVB1 and poliovirus but not CVB3.[2]

Q3: What are the common types of assays used to evaluate this compound activity?

The most common in vitro assays to assess the antiviral activity of compounds like this compound are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Assay. These assays measure the ability of the compound to inhibit virus-induced cell death or damage.

Q4: Why might I be seeing inconsistent results with my this compound assays?

Inconsistent results in antiviral assays can stem from various factors, including the health and type of host cells, the quality and concentration of the virus stock, the precision of the assay technique, and the specific properties of this compound as a host-targeting inhibitor.

Troubleshooting Guides

Inconsistent Plaque Formation in Plaque Reduction Assays
Observed Issue Potential Causes Recommended Solutions
No plaques or very few plaques 1. Virus stock is not viable: Improper storage or multiple freeze-thaw cycles can degrade the virus. 2. Virus concentration is too low: The viral titer may be insufficient to cause visible plaques. 3. Host cells are not susceptible: The chosen cell line may not be permissive to the virus.1. Use a fresh, validated virus stock. 2. Titer the virus stock and use a higher concentration. 3. Confirm the appropriateness of the host cell line for the specific virus.
Plaques are too small or unclear 1. Suboptimal incubation conditions: Incorrect temperature or CO2 levels can affect viral replication and cell health. 2. Overlay medium is too concentrated: A thick overlay can restrict viral spread.1. Optimize incubation time and conditions for the specific virus and cell line. 2. Adjust the concentration of the overlay medium (e.g., agarose or carboxymethyl cellulose).
Inconsistent plaque size 1. Uneven cell monolayer: A non-confluent or unhealthy cell layer can lead to variable plaque development. 2. Inconsistent virus adsorption: Uneven distribution of the virus inoculum across the cell monolayer.1. Ensure a healthy, confluent cell monolayer at the time of infection. 2. Gently rock the plates during virus adsorption to ensure even distribution.
High variability between replicate wells 1. Pipetting inaccuracies: Inconsistent volumes of cells, virus, or compound. 2. Edge effects: Evaporation from wells at the edge of the plate.1. Calibrate pipettes and use consistent pipetting techniques. 2. Use a humidified incubator and consider not using the outer wells of the plate for critical experiments.
Variability in Cytopathic Effect (CPE) Assays
Observed Issue Potential Causes Recommended Solutions
No or minimal CPE in virus control wells 1. Low virus titer: Insufficient virus to induce observable cell death. 2. Incorrect incubation time: The incubation period may be too short for CPE to develop.1. Titer the virus stock and use an appropriate multiplicity of infection (MOI). 2. Optimize the incubation time to allow for sufficient CPE development.
High background cell death in uninfected control wells 1. This compound cytotoxicity: As a host-targeting inhibitor, this compound may have off-target effects on cell viability at high concentrations. 2. Unhealthy host cells: Poor cell culture conditions can lead to spontaneous cell death.1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for the specific cell line. 2. Ensure optimal cell culture conditions, including media, supplements, and passage number.
Inconsistent CPE inhibition by this compound 1. Variable PI4KB expression: The expression of the host target, PI4KB, may vary between cell lines or even with cell passage number. 2. Compound instability: this compound may degrade in the culture medium over the course of the experiment.1. Use a consistent cell line and passage number. Consider quantifying PI4KB expression if variability persists. 2. Prepare fresh solutions of this compound for each experiment.

Experimental Protocols

Plaque Reduction Assay for this compound

This protocol is a general guideline and should be optimized for the specific virus and host cell line.

  • Cell Seeding: Seed a 6-well plate with a sufficient number of host cells to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in virus infection medium.

  • Virus Preparation: Dilute the virus stock in infection medium to a concentration that will produce approximately 50-100 plaques per well.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the prepared virus dilution to each well.

    • Incubate for 1-2 hours at 37°C to allow for virus adsorption, rocking the plates every 15-20 minutes.

    • Remove the virus inoculum and add the this compound dilutions to the respective wells.

  • Overlay: Add an overlay medium (e.g., 0.5% agarose in culture medium) to each well and allow it to solidify.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Staining and Counting:

    • Fix the cells with a suitable fixative (e.g., 4% formaldehyde).

    • Stain the cell monolayer with a stain such as crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 value.

Cytopathic Effect (CPE) Inhibition Assay for this compound
  • Cell Seeding: Seed a 96-well plate with host cells and allow them to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment:

    • Remove the growth medium.

    • Add the this compound dilutions to the appropriate wells.

    • Add the virus at a predetermined MOI to the wells containing the compound and to the virus control wells.

    • Include uninfected, untreated cell control wells.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator until CPE is clearly visible in the virus control wells (typically 3-7 days).

  • Quantification of CPE:

    • Use a cell viability assay (e.g., MTS, MTT, or a luminescent ATP-based assay) to quantify the extent of cell death.

    • Alternatively, visually score the CPE under a microscope.

  • Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration and determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed Host Cells infection Infect Cells with Virus prep_cells->infection prep_compound Prepare this compound Dilutions treatment Add this compound prep_compound->treatment prep_virus Prepare Virus Inoculum prep_virus->infection infection->treatment incubation Incubate treatment->incubation quantification Quantify Viral Effect (Plaques or CPE) incubation->quantification data_analysis Calculate EC50 quantification->data_analysis

Caption: General workflow for this compound antiviral assays.

signaling_pathway MDL860 This compound PI4KB Host PI4KB MDL860->PI4KB Inhibits ViralReplication Viral RNA Replication PI4KB->ViralReplication Required for VirusProduction Progeny Virus ViralReplication->VirusProduction

Caption: Mechanism of action of this compound.

References

Navigating the Synthesis of MDL-860: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds presents both opportunities and challenges. MDL-860, a nitrobenzonitrile derivative with known anti-enteroviral activity, is no exception. This technical support center provides a comprehensive guide to troubleshoot common issues encountered during its chemical synthesis, offering detailed experimental protocols and frequently asked questions to ensure a smoother, more efficient experimental workflow.

Troubleshooting Guide

The synthesis of this compound, or 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, primarily proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This guide addresses potential pitfalls in this multi-step process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-chloro-5-nitrobenzonitrile (Starting Material) - Incomplete nitration of 2-chlorobenzonitrile.- Incorrect mixed acid (HNO₃/H₂SO₄) ratio or temperature.- Ensure a proper molar ratio of nitric acid to 2-chlorobenzonitrile (typically 1.1-1.15:1).- Maintain a low reaction temperature (0-15°C) during the addition of the nitrating mixture.- Use a co-solvent like 1,2-dichloroethane to improve solubility and control the reaction.
Low Yield of this compound - Incomplete reaction between 2-chloro-5-nitrobenzonitrile and 3,4-dichlorophenol.- Insufficiently strong base to deprotonate the phenol.- Reaction temperature is too low.- Use a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to ensure complete formation of the phenoxide nucleophile.- Employ a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the SNAr reaction.- Increase the reaction temperature, typically in the range of 100-150°C, to promote the reaction.
Presence of Unreacted Starting Materials in the Final Product - Short reaction time.- Inefficient mixing.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Side Products - Reaction with residual water.- Competing side reactions at high temperatures.- Use anhydrous solvents and reagents to minimize hydrolysis of the starting materials.- Optimize the reaction temperature to avoid thermal decomposition or unwanted side reactions.
Difficulty in Product Purification - Similar polarities of the product and byproducts.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for effective separation.- Recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) can be employed to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most probable and efficient synthetic route for this compound is a two-step process:

  • Nitration: 2-chlorobenzonitrile is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzonitrile.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-5-nitrobenzonitrile is then reacted with 3,4-dichlorophenol in the presence of a base to form the diaryl ether, this compound. The nitro group in the para-position to the chlorine atom strongly activates the aromatic ring for nucleophilic attack.

Q2: Why is a simple Williamson ether synthesis not suitable for preparing this compound?

A2: The classical Williamson ether synthesis involves an SN2 reaction, which is not feasible for the synthesis of diaryl ethers like this compound. The carbon-halogen bond in an aryl halide is stronger and less susceptible to nucleophilic attack compared to an alkyl halide. Furthermore, the electron-rich aromatic ring repels the incoming nucleophile. Therefore, alternative methods like the SNAr reaction or a copper-catalyzed Ullmann condensation are necessary.

Q3: What is the role of the base in the SNAr reaction for this compound synthesis?

A3: The base, typically potassium carbonate or cesium carbonate, is crucial for deprotonating the hydroxyl group of 3,4-dichlorophenol to form the more nucleophilic phenoxide anion. This anion then attacks the electron-deficient aromatic ring of 2-chloro-5-nitrobenzonitrile, leading to the displacement of the chloride and the formation of the ether linkage.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the key safety precautions to consider during the synthesis of this compound?

A5: The synthesis involves the use of strong acids (nitric and sulfuric acid), which are highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken during the workup procedure, especially when neutralizing the acidic reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-nitrobenzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzonitrile in a suitable solvent such as 1,2-dichloroethane. Cool the flask to 0°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-chlorobenzonitrile while maintaining the temperature between 0 and 15°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice and water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile)
  • Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile, 3,4-dichlorophenol, and a base such as potassium carbonate.

  • Solvent Addition: Add a polar aprotic solvent like DMF or DMSO.

  • Reaction: Heat the reaction mixture to 100-150°C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Visualizing the Synthesis and Troubleshooting Logic

To further aid researchers, the following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.

MDL_860_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: SNAr Reaction 2-chlorobenzonitrile 2-chlorobenzonitrile 2-chloro-5-nitrobenzonitrile 2-chloro-5-nitrobenzonitrile 2-chlorobenzonitrile->2-chloro-5-nitrobenzonitrile Nitration Mixed_Acid HNO3 / H2SO4 Mixed_Acid->2-chloro-5-nitrobenzonitrile MDL_860 This compound 2-chloro-5-nitrobenzonitrile->MDL_860 SNAr 3,4-dichlorophenol 3,4-dichlorophenol 3,4-dichlorophenol->MDL_860 Base K2CO3 or Cs2CO3 Base->3,4-dichlorophenol Deprotonation Troubleshooting_Workflow Start Low Yield of this compound Check_Step1 Check Yield of 2-chloro-5-nitrobenzonitrile Start->Check_Step1 Troubleshoot_Step1 Optimize Nitration: - Check acid ratio - Control temperature - Use co-solvent Check_Step1->Troubleshoot_Step1 Low Check_Step2 Analyze SNAr Reaction Check_Step1->Check_Step2 Good End Improved Yield Troubleshoot_Step1->End Incomplete_Reaction Incomplete Reaction? (Check TLC) Check_Step2->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Base_Issue Base Strength or Amount Insufficient? Incomplete_Reaction->Base_Issue No Increase_Time_Temp->End Use_Stronger_Base Use Stronger Base (e.g., Cs2CO3) or Increase Stoichiometry Base_Issue->Use_Stronger_Base Yes Purification_Problem Purification Issues? Base_Issue->Purification_Problem No Use_Stronger_Base->End Optimize_Purification Optimize Chromatography Solvent System or Recrystallization Solvent Purification_Problem->Optimize_Purification Yes Optimize_Purification->End

Technical Support Center: Refining MDL-860 Treatment Protocols for Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDL-860, a potent inhibitor of phosphatidylinositol 4-kinase beta (PI4KB), in the context of resistant picornavirus strains.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at developing and characterizing this compound resistant viral strains.

Problem 1: Failure to Generate Resistant Virus Strains

Q1: I have been passaging a picornavirus (e.g., Coxsackievirus B3) in the presence of increasing concentrations of this compound, but I am not observing any resistant variants. What could be going wrong?

A1: Several factors could contribute to the difficulty in selecting for this compound resistant strains. Since this compound targets a host protein (PI4KB) rather than a viral protein, the genetic barrier to resistance is generally higher.[1] Here are some potential reasons and troubleshooting steps:

  • Insufficient Selection Pressure: The incremental increase in this compound concentration may be too low to select for resistant mutants effectively.

    • Recommendation: After an initial adaptation period with slowly increasing concentrations, try a more aggressive dose-escalation strategy. Ensure that the concentration used is high enough to significantly inhibit viral replication but not completely eliminate the viral population, allowing for the potential survival and propagation of less susceptible variants.

  • High Fitness Cost of Resistance: Mutations in the viral genome that allow it to circumvent the need for PI4KB activity may come with a significant fitness cost, causing the resistant variants to be outcompeted by the wild-type virus in the absence of high drug pressure.

    • Recommendation: Maintain consistent and gradually increasing this compound pressure throughout the passaging experiment. Avoid passaging without the compound, as this could lead to the loss of any emergent resistant populations.

  • Viral Quasispecies Diversity: The starting viral population may lack the necessary genetic diversity for resistance mutations to arise.

    • Recommendation: Consider starting the selection process with a larger, more diverse viral stock. You can generate a more diverse quasispecies by passaging the virus at a high multiplicity of infection (MOI) for a few rounds before initiating the resistance selection protocol.

  • Host Cell Line: The specific host cell line being used might influence the ability of the virus to develop resistance.

    • Recommendation: If possible, try performing the resistance selection in a different permissive cell line.

Problem 2: Inconsistent Results in Plaque Reduction Assays

Q2: I am performing plaque reduction assays to determine the IC50 of this compound against my wild-type and potentially resistant viral strains, but my results are highly variable between experiments. How can I improve the consistency of my plaque assays?

A2: Plaque assays can be sensitive to minor variations in technique. Here are some common sources of variability and how to address them:

  • Cell Monolayer Confluency: Inconsistent cell monolayer confluency can significantly impact plaque formation and size.

    • Recommendation: Ensure that cell monolayers are consistently seeded and are at 90-100% confluency at the time of infection. Visually inspect the monolayers before starting the assay.

  • Infection Volume and Time: Variations in the volume of the viral inoculum and the adsorption time can lead to inconsistent infection rates.

    • Recommendation: Use a standardized, minimal volume of viral dilution sufficient to cover the cell monolayer. Gently rock the plates every 15-20 minutes during the 1-hour adsorption period to ensure even distribution of the virus and prevent the monolayer from drying out.

  • Overlay Temperature and Viscosity: If the agarose or other gelling overlay is too hot, it can damage the cells. If it's not viscous enough, it can allow for viral spread beyond immediate neighboring cells, leading to diffuse plaques.

    • Recommendation: Cool the agarose overlay to 42-45°C before adding it to the wells. Ensure the final concentration of the gelling agent is appropriate for the cell line and virus being used.

  • Staining and Counting: Subjectivity in plaque counting can introduce variability.

    • Recommendation: Use a consistent staining procedure with crystal violet. For counting, establish clear criteria for what constitutes a plaque and, if possible, have a second person independently count the plaques.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound, its mechanism, and the development of resistance.

Q3: What is the mechanism of action of this compound?

A3: this compound is an antiviral compound that acts as an irreversible inhibitor of the host cell enzyme phosphatidylinositol 4-kinase beta (PI4KB).[2] Picornaviruses, such as enteroviruses and rhinoviruses, hijack the host cell's PI4KB to generate phosphatidylinositol 4-phosphate (PI4P)-enriched organelles, which are essential for the formation of their replication complexes.[3][4][5][6][7] By inhibiting PI4KB, this compound prevents the formation of these replication organelles, thereby blocking viral RNA synthesis.[2]

Q4: Since this compound targets a host protein, is it possible for viruses to develop resistance?

A4: Yes, while targeting a host factor generally presents a higher barrier to resistance compared to targeting a viral protein, resistance can still emerge.[1] Picornaviruses have a high mutation rate, which allows them to explore a vast genetic landscape.[8] Resistance to PI4KB inhibitors can potentially arise through mutations in viral proteins, such as the 3A protein, that alter their interaction with the host machinery, making them less dependent on PI4KB for replication. For example, a mutation in the viral 3A protein could potentially allow it to recruit an alternative host factor or modify its function to bypass the need for high levels of PI4P at the replication sites.

Q5: What are the expected phenotypic and genotypic characteristics of an this compound resistant picornavirus?

A5:

  • Phenotypic: The primary phenotypic characteristic of an this compound resistant strain would be a significant increase in its 50% inhibitory concentration (IC50) value for this compound compared to the wild-type virus. This is typically determined through plaque reduction or yield reduction assays. A fold-change in IC50 of >10 is generally considered a strong indicator of resistance.

  • Genotypic: Genotypic analysis of the resistant strain would likely reveal mutations in viral genes encoding non-structural proteins involved in the formation of the replication complex. The most probable candidate for such mutations is the gene encoding the 3A protein, as it is known to interact with the host PI4KB pathway.[3][9] Sequencing the 3A gene of the resistant virus and comparing it to the wild-type sequence would be the primary method for identifying resistance-conferring mutations.

Q6: How can I confirm that a mutation in the 3A protein is responsible for this compound resistance?

A6: To confirm that a specific mutation in the 3A protein confers this compound resistance, you can use reverse genetics. This involves introducing the identified mutation into an infectious cDNA clone of the wild-type virus. The resulting recombinant virus can then be rescued and tested for its susceptibility to this compound. If the recombinant virus with the 3A mutation exhibits a similar level of resistance as the originally selected resistant strain, it confirms the role of that specific mutation in conferring resistance.

Q7: Can combination therapy be used to overcome or prevent this compound resistance?

A7: Yes, combination therapy is a highly effective strategy for preventing the emergence of drug resistance and for treating resistant strains.[10][11][12][13] For this compound, a logical combination would involve another antiviral agent with a different mechanism of action. For example, combining this compound with a viral protease inhibitor or a capsid-binding agent would target two distinct stages of the viral life cycle, making it much more difficult for the virus to acquire mutations that would confer resistance to both drugs simultaneously. The synergistic, additive, or antagonistic effects of such combinations should be evaluated in vitro.[11]

Data Presentation

Table 1: Hypothetical Antiviral Activity of this compound and a Comparator PI4KB Inhibitor Against Wild-Type and Resistant Coxsackievirus B3 (CVB3)
CompoundVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Fold-Change in IC50 (vs. WT)
This compound Wild-Type CVB30.5>50>100-
This compound-Resistant (3A-mut)12.5>50>425
PI4KB Inhibitor B Wild-Type CVB30.0525500-
This compound-Resistant (3A-mut)1.52516.730

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are hypothetical and for illustrative purposes. The fold-change in IC50 is a key indicator of resistance.

Table 2: Quantifying Synergy Between this compound and a Hypothetical Viral Protease Inhibitor (VPI-X) Against Wild-Type CVB3
This compound (µM)VPI-X (µM)% Inhibition (Observed)% Inhibition (Expected - Bliss)Bliss Synergy Score
0.10.545378
0.21.0755619
0.42.0958213

Bliss Synergy Score = % Inhibition (Observed) - % Inhibition (Expected). A score > 0 indicates synergy. Data is hypothetical.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant Picornavirus
  • Initial Titration: Determine the IC50 of this compound against the wild-type picornavirus stock using a standard plaque reduction assay.

  • Initiation of Selection: Infect a confluent monolayer of a suitable host cell line (e.g., HeLa, Vero) with the wild-type virus at a high multiplicity of infection (MOI) of 1-5.

  • Initial Drug Pressure: After the adsorption period, add media containing this compound at a concentration equal to the IC50.

  • Monitoring and Harvesting: Monitor the culture for the development of cytopathic effect (CPE). When 75-90% CPE is observed, harvest the supernatant containing the progeny virus.

  • Serial Passaging: Use the harvested virus to infect fresh cell monolayers. With each subsequent passage, gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration every 2-3 passages, provided that sufficient viral replication is still observed.

  • Isolation of Resistant Clones: Once the virus population can consistently replicate in the presence of a high concentration of this compound (e.g., 20-50 times the initial IC50), perform plaque purification to isolate clonal populations of the resistant virus.

  • Characterization of Resistant Clones: Expand the plaque-purified clones and determine their IC50 for this compound to confirm the resistant phenotype.

  • Genotypic Analysis: Extract viral RNA from the resistant clones and the wild-type virus. Amplify and sequence the gene(s) of interest (primarily the 3A gene) to identify potential resistance-conferring mutations.

Protocol 2: Plaque Reduction Assay for IC50 Determination
  • Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of the assay.

  • Virus Dilution: Prepare serial dilutions of the viral stock to obtain a concentration that will produce 50-100 plaques per well.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Infection: Remove the growth medium from the cell monolayers and infect with the diluted virus. Incubate for 1 hour at 37°C, rocking the plates every 15-20 minutes.

  • Overlay: After the adsorption period, remove the viral inoculum and overlay the cells with a mixture of 2x medium containing the serially diluted this compound and an equal volume of 1.2% agarose (or another suitable gelling agent) cooled to 42-45°C.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days, depending on the virus).

  • Staining and Counting: Fix the cells with a solution containing formaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug). Plot the percent inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Picornavirus_PI4KB_Pathway cluster_virus Picornavirus Replication cluster_host Host Cell Viral_RNA Viral RNA Polyprotein Polyprotein Viral_RNA->Polyprotein Translation NonStructural_Proteins Non-Structural Proteins (e.g., 3A) Polyprotein->NonStructural_Proteins Proteolytic Cleavage Replication_Complex Replication Organelle (PI4P-enriched) NonStructural_Proteins->Replication_Complex Induces formation ACBD3 ACBD3 NonStructural_Proteins->ACBD3 Recruits PI4KB PI4KB ACBD3->PI4KB Recruits PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KB->PI4P PI Phosphatidylinositol (PI) PI->PI4P Phosphorylation PI4P->Replication_Complex Essential for formation MDL860 This compound MDL860->PI4KB Inhibits

Caption: Picornavirus hijacking of the host PI4KB pathway and inhibition by this compound.

Resistance_Workflow Start Start with Wild-Type Virus Passage Serial Passage in Presence of this compound (Increasing Concentration) Start->Passage Check_Resistance Monitor for Viral Replication at High [this compound] Passage->Check_Resistance Check_Resistance->Passage No Isolate Plaque Purify Resistant Clones Check_Resistance->Isolate Yes Phenotype Determine IC50 (Plaque Reduction Assay) Isolate->Phenotype Genotype Sequence Viral Genome (e.g., 3A gene) Isolate->Genotype Confirm Confirm Resistance Mutation (Reverse Genetics) Genotype->Confirm

Caption: Experimental workflow for generating and characterizing this compound resistant picornaviruses.

References

Technical Support Center: Mitigating Off-Target Effects of MDL-860 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MDL-860 in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target mechanism of action?

This compound is an antiviral compound that has been shown to inhibit the replication of various picornaviruses.[1][2] Its primary mechanism of action is the irreversible inhibition of the host cell lipid kinase, phosphatidylinositol 4-kinase beta (PI4KB).[3] this compound acts as a covalent inhibitor, forming a permanent bond with a cysteine residue (Cys646) on PI4KB, which is located in a surface pocket distinct from the enzyme's active site.[3] This inhibition disrupts an early stage of viral replication that is essential for the synthesis of viral RNA.[1][4]

Q2: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?

Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended target.[5] For covalent inhibitors like this compound, there is a heightened concern for off-target effects due to their reactive nature, which can lead to non-specific binding to other proteins with accessible nucleophilic residues, such as cysteine.[1][4] These off-target interactions can lead to cellular toxicity, confounding experimental results, and misinterpretation of the compound's specific effects.

Q3: Are there known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, given its covalent nature and the essential cellular functions of its target class (PI4K enzymes), the potential for off-target effects and on-target related toxicity exists.[2][6] It is crucial for researchers to experimentally determine and mitigate these effects in their specific cellular models.

Q4: My cells are showing unexpected toxicity or a phenotype that doesn't align with PI4KB inhibition after this compound treatment. What could be the cause?

Unexpected cellular responses to this compound treatment could stem from several factors:

  • Off-target effects: this compound may be interacting with other cellular proteins, leading to the observed phenotype.

  • On-target toxicity: PI4KB is an essential host enzyme involved in various cellular processes.[6][7] Its inhibition, even without off-target effects, could lead to cellular stress or toxicity in certain cell types or under specific experimental conditions.

  • Compound concentration: Using a concentration of this compound that is too high can increase the likelihood of both off-target binding and on-target toxicity.

Troubleshooting Guides

Problem: Unexpected Cellular Phenotype or Toxicity

This guide provides a systematic approach to investigate whether an observed cellular response to this compound is a result of on-target activity, off-target effects, or general toxicity.

1. Dose-Response Analysis

  • Rationale: To determine the optimal concentration of this compound that elicits the desired on-target effect while minimizing off-target interactions and toxicity.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with a wide range of this compound concentrations.

    • Include a well-characterized positive control for PI4KB inhibition if available.

    • Include a vehicle-only (e.g., DMSO) negative control.

    • Assess both the desired antiviral phenotype (or other expected on-target effect) and cell viability at each concentration.

  • Expected Outcome: A clear separation between the concentration range for the on-target effect and the concentration at which toxicity is observed. Off-target effects may appear at higher concentrations.

2. On-Target Engagement Verification

  • Rationale: To confirm that this compound is binding to its intended target, PI4KB, in your cellular system.

  • Recommended Technique: Cellular Thermal Shift Assay (CETSA). CETSA is a powerful method to assess target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[8][9][10][11]

  • Expected Outcome: A thermal shift (increased stability) of PI4KB in the presence of this compound, confirming direct binding.

3. Genetic Validation of the On-Target Effect

  • Rationale: To confirm that the observed phenotype is a direct result of PI4KB inhibition and not an off-target effect.

  • Recommended Technique: CRISPR-Cas9 mediated gene knockout or knockdown of the PI4KB gene.[12][13][14][15]

  • Troubleshooting Steps:

    • Use CRISPR-Cas9 to generate a cell line with reduced or eliminated PI4KB expression.

    • Compare the phenotype of the PI4KB knockout/knockdown cells to that of wild-type cells treated with this compound.

  • Expected Outcome: If the phenotype of the genetically modified cells mimics the phenotype observed with this compound treatment, it strongly suggests the effect is on-target.

4. Use of a Structurally Unrelated PI4KB Inhibitor

  • Rationale: To differentiate between on-target and off-target effects by using a control compound with a different chemical scaffold that targets the same protein.

  • Troubleshooting Steps:

    • Identify a structurally distinct PI4KB inhibitor from the literature.

    • Treat your cells with this alternative inhibitor.

  • Expected Outcome: If the alternative inhibitor recapitulates the phenotype observed with this compound, it provides further evidence that the effect is mediated through PI4KB inhibition.

5. Off-Target Profiling

  • Rationale: To identify potential off-target proteins of this compound in an unbiased manner.

  • Recommended Technique: Chemical Proteomics. This approach uses chemical probes and mass spectrometry to identify the direct binding partners of a small molecule within the entire proteome.[16][17][18][19][20][21]

  • Expected Outcome: A list of potential off-target proteins that interact with this compound, which can then be further validated.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data that could be generated during the troubleshooting process.

Table 1: Dose-Response of this compound on Viral Replication and Cell Viability

This compound Conc. (µM)Viral Titer Reduction (log10)Cell Viability (%)
0 (Vehicle)0100
0.11.598
0.53.295
1.04.592
5.04.675
10.04.755

This table illustrates the determination of a therapeutic window where antiviral activity is high and cytotoxicity is low.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for PI4KB

TreatmentTemperature (°C)Soluble PI4KB (Normalized)
Vehicle501.00
Vehicle550.65
Vehicle600.20
This compound (1 µM)501.00
This compound (1 µM)550.95
This compound (1 µM)600.70

This table shows the increased thermal stability of PI4KB in the presence of this compound, indicating target engagement.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at the desired concentration and a vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of PI4KB by Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

Protocol 2: CRISPR-Cas9 Mediated Knockout of PI4KB for Phenotypic Validation

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the PI4KB gene into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cells.

  • Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance) and isolate single-cell clones.

  • Validation of Knockout: Screen the isolated clones for PI4KB protein knockout by Western blotting and confirm the genomic edit by sequencing.

  • Phenotypic Analysis: Compare the phenotype of the validated PI4KB knockout clones with wild-type cells treated with this compound.

Visualizations

MDL860_Signaling_Pathway cluster_virus Picornavirus Replication Cycle cluster_host Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating RNA_Replication Viral RNA Replication Uncoating->RNA_Replication Translation Translation & Assembly RNA_Replication->Translation Release Progeny Virus Release Translation->Release PI4P PI4P Synthesis Membrane_Remodeling Membrane Remodeling PI4P->Membrane_Remodeling PI4KB PI4KB PI4KB->PI4P Catalyzes Membrane_Remodeling->RNA_Replication Supports MDL860 This compound MDL860->PI4KB Inhibits

Caption: Signaling pathway of this compound's on-target effect.

Troubleshooting_Workflow Start Unexpected Phenotype/Toxicity with this compound Dose_Response 1. Dose-Response Analysis Start->Dose_Response CETSA 2. On-Target Engagement (CETSA) Dose_Response->CETSA Genetic_Validation 3. Genetic Validation (CRISPR) CETSA->Genetic_Validation Alternative_Inhibitor 4. Structurally Distinct Inhibitor Genetic_Validation->Alternative_Inhibitor Proteomics 5. Off-Target Profiling (Chemical Proteomics) Alternative_Inhibitor->Proteomics Phenotype Not Confirmed On_Target Phenotype is On-Target Alternative_Inhibitor->On_Target Phenotype Confirmed Off_Target Phenotype is Off-Target Proteomics->Off_Target

Caption: Experimental workflow for troubleshooting off-target effects.

Logical_Relationship Problem Problem Unexpected cellular phenotype or toxicity Possible_Causes Possible Causes Off-Target Effects On-Target Toxicity High Compound Concentration Problem->Possible_Causes Solutions Solutions Dose-Response Analysis On-Target Validation (CETSA, CRISPR) Off-Target Profiling Possible_Causes:c1->Solutions:s3 Possible_Causes:c2->Solutions:s2 Possible_Causes:c3->Solutions:s1

Caption: Logical relationship between problem, causes, and solutions.

References

Validation & Comparative

Unveiling the Potency of Picornavirus Inhibitors: A Comparative Analysis of MDL-860 and Other Key Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the ongoing battle against picornaviruses, a diverse family of pathogens responsible for a range of human diseases from the common cold to severe neurological infections, the scientific community continues its quest for effective antiviral therapies. This guide provides a comprehensive comparison of the efficacy of MDL-860, a notable picornavirus inhibitor, with other key antiviral agents, supported by experimental data to inform researchers, scientists, and drug development professionals.

Picornaviruses, including well-known members like rhinoviruses, enteroviruses, and poliovirus, present a significant global health burden. The development of broad-spectrum inhibitors is a critical strategy to combat the vast number of serotypes. This report delves into the mechanisms of action and in vitro efficacy of three prominent picornavirus inhibitors: this compound, Pleconaril, and Rupintrivir, offering a clear comparison of their antiviral profiles.

Mechanisms of Action: A Tale of Three Strategies

The effectiveness of these inhibitors stems from their distinct approaches to disrupting the viral life cycle.

This compound , a nitrobenzene derivative, targets a host-cell factor essential for viral replication. It has been identified as an inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), a cellular enzyme hijacked by picornaviruses to create replication organelles. By inhibiting PI4KB, this compound effectively halts an early event in viral replication, subsequent to uncoating, which is crucial for the synthesis of the majority of viral RNA.[1][2][3][4][5]

Pleconaril , a well-studied capsid-binding agent, takes a direct approach by targeting the virus itself. It inserts into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. In some cases, it can also interfere with the virus's attachment to the host cell receptor.

Rupintrivir (formerly AG7088) is a potent and selective inhibitor of the viral 3C protease. This enzyme is critical for the post-translational processing of the viral polyprotein into individual functional proteins required for replication. By blocking the 3C protease, rupintrivir effectively brings the viral replication assembly line to a halt.[6][7]

Comparative In Vitro Efficacy

The following tables summarize the in vitro antiviral activity of this compound, Pleconaril, and Rupintrivir against a range of picornaviruses. The data, presented as 50% inhibitory concentrations (IC50) or 50% effective concentrations (EC50), has been compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental methodologies across different studies.

This compound: In Vitro Efficacy Against Picornaviruses
Virus Cell Line IC50 / EC50 (µM)
Multiple Enteroviruses (8 of 10 strains)MultipleReduction in virus yield at 1 µg/mL (~3.1 µM)
Multiple Rhinoviruses (72 of 90 serotypes)MultipleReduction in virus yield at 1 µg/mL (~3.1 µM)[8][9]
Poliovirus 1--
Coxsackievirus B1-SI > 405
Coxsackievirus B3-Inactive in some studies

SI = Selectivity Index (CC50/IC50)

Pleconaril: In Vitro Efficacy Against Picornaviruses
Virus Cell Line IC50 / EC50 (µM)
Enteroviruses (214 of 215 clinical isolates)Multiple0.002 - 3.4[10]
RhinovirusesMultiple-
Coxsackievirus A9--
Coxsackievirus A21--
Coxsackievirus B3-Sensitive (strain M), Not sensitive (strain Nancy)[10]
Echovirus 11BGM0.3 - 0.6[11]
Poliovirus 1BGM-
Enterovirus 71RDInactive
Rupintrivir: In Vitro Efficacy Against Picornaviruses
Virus Cell Line IC50 / EC50 (µM)
Rhinoviruses (48 serotypes)H1-HeLaMean EC50 of 0.023
Enteroviruses-Broad activity
NorovirusHG23Active
Coronaviruses (TGEV, FIPV, 229E, BCV)MultipleActive
Foot-and-Mouth Disease Virus (FMDV)-Active

Experimental Protocols

The efficacy data presented in this guide were primarily generated using two standard virological assays: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral activity.

Principle: This method measures the ability of a compound to protect cells from the destructive effects of viral infection. In the presence of a cytopathic virus, infected cells will undergo morphological changes and eventually lyse. An effective antiviral will inhibit viral replication and thus prevent or reduce the CPE.

General Protocol:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., HeLa, Vero, RD cells) is seeded in 96-well plates.

  • Compound Addition: The cells are treated with serial dilutions of the test compound.

  • Virus Inoculation: A standardized amount of virus is added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 2-5 days).

  • CPE Assessment: The extent of CPE in each well is observed and scored, often using a microscope. Alternatively, cell viability can be quantified using a colorimetric or luminescent assay (e.g., MTS, MTT, or ATP-based assays).

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is calculated.

Plaque Reduction Assay

This assay is considered a more quantitative method for determining the antiviral efficacy of a compound.

Principle: This assay measures the ability of a compound to reduce the number of infectious virus particles. A "plaque" is a localized area of cell death and lysis caused by a single infectious virus particle and its progeny.

General Protocol:

  • Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known dilution of the virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.

  • Overlay Addition: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. The semi-solid overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of discrete plaques.

  • Incubation: The plates are incubated until visible plaques are formed (typically 2-5 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control. The concentration of the compound that reduces the number of plaques by 50% (IC50 or PR50) is determined.

Visualizing the Mechanisms of Inhibition

To further elucidate the distinct strategies employed by these inhibitors, the following diagrams illustrate their mechanisms of action.

MDL860_Mechanism cluster_host Host Cell Entry Entry Uncoating Uncoating Translation Translation Polyprotein_Processing Polyprotein_Processing Replication_Complex_Formation Replication_Complex_Formation RNA_Replication RNA_Replication PI4KB PI4KB Replication_Complex_Formation->PI4KB recruits Assembly Assembly Release Release PI4P PI4P PI4KB->PI4P produces PI4P->Replication_Complex_Formation essential for MDL860 This compound MDL860->PI4KB inhibits

Figure 1: Mechanism of action of this compound.

Pleconaril_Mechanism cluster_virus Picornavirus Capsid Viral Capsid (VP1) Uncoating Uncoating & RNA Release Capsid->Uncoating RNA Viral RNA Pleconaril Pleconaril Pleconaril->Capsid binds to hydrophobic pocket Pleconaril->Uncoating inhibits

Figure 2: Mechanism of action of Pleconaril.

Rupintrivir_Mechanism cluster_virus Picornavirus Replication Polyprotein Viral Polyprotein Protease3C 3C Protease Polyprotein->Protease3C substrate for FunctionalProteins Functional Viral Proteins Protease3C->FunctionalProteins cleaves into Rupintrivir Rupintrivir Rupintrivir->Protease3C inhibits

Figure 3: Mechanism of action of Rupintrivir.

Conclusion

This compound, Pleconaril, and Rupintrivir represent three distinct and effective strategies for inhibiting picornavirus replication. This compound's targeting of a host factor offers the potential for broad-spectrum activity and a higher barrier to resistance. Pleconaril's direct action on the viral capsid has demonstrated potent efficacy against a wide range of enteroviruses. Rupintrivir's inhibition of the essential 3C protease provides another critical chokepoint in the viral life cycle. The data presented in this guide underscore the importance of continued research and development of diverse antiviral agents to address the significant threat posed by picornaviruses. Further head-to-head comparative studies will be invaluable in determining the optimal therapeutic applications for each of these promising inhibitors.

References

A Comparative Analysis of the Antiviral Activity of MDL-860 and Pleconaril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activities of two notable compounds, MDL-860 and pleconaril, against picornaviruses. Both agents have demonstrated significant potential in inhibiting viral replication, yet they operate through distinct mechanisms. This document summarizes their antiviral potency, outlines the experimental protocols used for their evaluation, and visually represents their mechanisms of action and experimental workflows.

Executive Summary

This compound and pleconaril are potent inhibitors of a broad range of picornaviruses, a family of RNA viruses that includes rhinoviruses (the primary cause of the common cold) and enteroviruses (causative agents of various illnesses from mild respiratory infections to severe neurological diseases). While both compounds exhibit robust antiviral effects, their molecular targets and modes of action differ fundamentally. Pleconaril directly targets the viral capsid, whereas this compound inhibits a host cell factor essential for viral replication. This guide presents a side-by-side comparison of their in vitro efficacy, providing researchers with the data necessary to evaluate their potential applications in antiviral drug development.

Data Presentation: In Vitro Antiviral Activity

The antiviral activities of this compound and pleconaril have been evaluated against a panel of enteroviruses using cytopathic effect (CPE) inhibition assays. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the viral CPE by 50%, are summarized below.

CompoundTarget VirusIC50 Range (µM)Reference
This compound Enteroviruses0.2 - 4[1]
Pleconaril Enteroviruses10 - 25[1]

Note: The IC50 values are derived from a study assessing the combined effects of various antiviral agents and represent the activity of each compound when used alone.

Additional studies have reported the potent activity of pleconaril against a wide range of enterovirus clinical isolates, with 90% of isolates being inhibited at a concentration of ≤0.18 μM[2]. This compound has also been shown to inhibit the replication of 8 out of 10 enteroviruses and 72 out of 90 rhinovirus serotypes at a concentration of 1 µg/ml[3].

Mechanism of Action

The two compounds inhibit picornavirus replication through fundamentally different mechanisms.

Pleconaril: A Viral Capsid Binder

Pleconaril functions by directly interacting with the viral capsid.[2][4][5] It inserts into a hydrophobic pocket within the VP1 capsid protein, stabilizing the virion.[2][4][5] This stabilization prevents the conformational changes necessary for the virus to attach to the host cell receptor and subsequently uncoat, or release its RNA genome into the cytoplasm.[2][4][5] By blocking these initial steps of the viral life cycle, pleconaril effectively halts the infection before it can begin.

pleconaril_mechanism cluster_virus Picornavirus cluster_host Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Attachment (Blocked) Viral_RNA Viral RNA Virus->Viral_RNA Uncoating (Blocked) VP1_Pocket VP1 Hydrophobic Pocket VP1_Pocket->Virus Stabilizes Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release into (Blocked) Pleconaril Pleconaril Pleconaril->VP1_Pocket Binds to

Mechanism of Action of Pleconaril.

This compound: A Host-Targeted Antiviral

In contrast to pleconaril, this compound targets a host cell component, phosphatidylinositol 4-kinase III beta (PI4KB).[3][6] PI4KB is a lipid kinase that plays a crucial role in the formation of viral replication organelles—specialized membrane structures within the host cell that picornaviruses require for the replication of their RNA genome.[7][8] By inhibiting PI4KB, this compound disrupts the formation of these essential replication sites, thereby preventing the synthesis of new viral RNA.[3][6]

mdl860_mechanism cluster_host Host Cell PI4KB PI4KB Replication_Organelles Viral Replication Organelles PI4KB->Replication_Organelles Required for formation of PI4KB->Replication_Organelles Formation Blocked Viral_RNA_Replication Viral RNA Replication Replication_Organelles->Viral_RNA_Replication Site of This compound This compound This compound->PI4KB Inhibits Picornavirus_Infection Picornavirus Infection Picornavirus_Infection->PI4KB Requires

Mechanism of Action of this compound.

Experimental Protocols

The in vitro antiviral activity of this compound and pleconaril is typically assessed using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or CPE.

Methodology:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., HeLa, Vero, or A549 cells) is seeded into 96-well microplates.[9][10][11]

  • Compound Preparation: The test compounds (this compound and pleconaril) are serially diluted to various concentrations.[9][10]

  • Treatment and Infection: The cell monolayers are treated with the different concentrations of the compounds and then infected with a standardized amount of the target picornavirus.[9][10]

  • Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the untreated, virus-infected control wells (typically 2-5 days).[2][10]

  • Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or more quantitatively by staining the remaining viable cells with a dye such as crystal violet or neutral red, followed by spectrophotometric measurement.[9][10]

  • Data Analysis: The IC50 value is calculated as the compound concentration that results in a 50% reduction of the CPE compared to the untreated virus control.

cpe_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed susceptible cells in 96-well plate Add_Compounds Add compound dilutions to cell monolayers Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of this compound & Pleconaril Prepare_Compounds->Add_Compounds Infect_Cells Infect cells with picornavirus Add_Compounds->Infect_Cells Incubate Incubate for 2-5 days Infect_Cells->Incubate Stain_Cells Stain viable cells (e.g., Crystal Violet) Incubate->Stain_Cells Measure_Absorbance Measure absorbance Stain_Cells->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Cytopathic Effect (CPE) Inhibition Assay Workflow.
Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of infectious virus particles, which form localized areas of cell death or "plaques" in a cell monolayer.

Methodology:

  • Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

  • Virus-Compound Incubation: A known concentration of the virus is incubated with serial dilutions of the test compounds for a specific period (e.g., 1-2 hours) to allow the compound to interact with the virus.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: The plates are incubated until plaques are visible.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT50) compared to the untreated virus control is determined.

Conclusion

This compound and pleconaril represent two distinct and promising strategies for the inhibition of picornavirus replication. Pleconaril's direct action on the viral capsid provides a targeted approach to preventing the initial stages of infection. In contrast, this compound's inhibition of the host factor PI4KB offers a broader potential applicability against various picornaviruses that rely on this host pathway for their replication. The quantitative data presented demonstrate the potent in vitro activity of both compounds. The choice between these or similar antiviral agents for further development will depend on a variety of factors, including their in vivo efficacy, pharmacokinetic profiles, and safety. The experimental protocols detailed in this guide provide a foundation for the continued evaluation and comparison of these and other novel antiviral candidates.

References

Comparative Analysis of MDL-860 and its Analogues: A Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-enteroviral agent MDL-860 and its recently developed analogues. This compound, a 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile compound, has been identified as a potent inhibitor of picornavirus replication.[1][2] This document summarizes its mechanism of action, presents a comparative analysis of its in vitro and in vivo efficacy with that of its analogues, details the experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows.

Mechanism of Action: Targeting a Host Factor

This compound exerts its antiviral activity by targeting a host cellular enzyme, phosphatidylinositol 4-kinase III beta (PI4KB).[3] Enteroviruses, a genus of picornaviruses that includes poliovirus and coxsackieviruses, rely on PI4KB for the formation of their replication organelles. By irreversibly inhibiting PI4KB, this compound disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid for the assembly of the viral replication machinery, thereby halting viral proliferation.[3]

dot

cluster_virus Enterovirus Infection cluster_host Host Cell Machinery Viral Entry Viral Entry Viral RNA Translation Viral RNA Translation Viral Entry->Viral RNA Translation Polyprotein Polyprotein Viral RNA Translation->Polyprotein Viral Proteins (e.g., 3A) Viral Proteins (e.g., 3A) Polyprotein->Viral Proteins (e.g., 3A) PI4KB PI4KB Viral Proteins (e.g., 3A)->PI4KB recruits PI4P Production PI4P Production PI4KB->PI4P Production Replication Organelle Formation Replication Organelle Formation PI4P Production->Replication Organelle Formation Viral RNA Replication Viral RNA Replication Replication Organelle Formation->Viral RNA Replication Progeny Virions Progeny Virions Viral RNA Replication->Progeny Virions This compound This compound This compound->PI4KB inhibits

Caption: this compound inhibits enterovirus replication by targeting the host factor PI4KB.

Comparative In Vitro Efficacy

A number of analogues of this compound have been synthesized and evaluated for their antiviral activity against various enteroviruses, primarily Coxsackievirus B1 (CVB1) and Poliovirus 1 (PV1). The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50) for this compound and some of its most potent analogues. A higher SI value indicates a more favorable therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity against Coxsackievirus B1 (CVB1)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 0.2 - 4>100>25 - >500
Analogue 14 Not specified>100405
Analogue 24 Not specified>100>100
Analogue 25 Not specified>100>100
Analogue 20e Not specified>100>50
Analogue 27e Not specified>100>50
Analogue 28e Not specified>100>50
Analogue 29e Not specified>100>50
Analogue 33e Not specified>100>50
Analogue 35e Not specified>100>50

Data synthesized from multiple sources.[4][5] Specific IC50 values for the analogues were not always provided in the abstracts, but high SI values were reported.

Table 2: In Vitro Antiviral Activity and Cytotoxicity against Poliovirus 1 (PV1)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Not specified>100>50
Analogue 14 Not specified>100118
Analogue 24 Not specified>100>100
Analogue 25 Not specified>100>100
Analogue 27e Not specified>100>50

Data synthesized from multiple sources.[4][5] Specific IC50 values for the analogues were not always provided in the abstracts, but high SI values were reported.

Several analogues, such as compound 14, have demonstrated a significantly higher selectivity index against CVB1 compared to the parent compound this compound, indicating improved potential for therapeutic development.[4] Notably, some analogues exhibited a narrower spectrum of activity; for instance, compounds 14, 24, and 25 were inactive against Coxsackievirus B3, in contrast to the broad-spectrum activity of this compound.[4]

Comparative In Vivo Efficacy

The in vivo efficacy of this compound and its most promising analogues has been evaluated in a neonatal mouse model of Coxsackievirus B1 infection. The key metrics for comparison are the protection index (PI), which reflects the percentage of treated animals surviving compared to the untreated control group, and the mean survival time (MST).

Table 3: In Vivo Efficacy in a Neonatal Mouse Model of Coxsackievirus B1 Infection

CompoundProtection Index (PI) (%)Mean Survival Time (MST) Lengthening (days)
This compound Not specifiedNot specified
Analogue 14 50Not specified
Analogue 24 33.3Not specified
Analogue 29e 264

Data synthesized from multiple sources.[4][5]

Analogues 14 and 24 demonstrated a marked protective effect in vivo against CVB1 infection.[4] Analogue 29e also showed promising in vivo activity, significantly extending the mean survival time of the infected mice.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.

dot

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Antiviral Assay (CPE) Antiviral Assay (CPE) Compound Synthesis->Antiviral Assay (CPE) Data Analysis (CC50, IC50, SI) Data Analysis (CC50, IC50, SI) Cytotoxicity Assay (MTT)->Data Analysis (CC50, IC50, SI) Antiviral Assay (CPE)->Data Analysis (CC50, IC50, SI) Neonatal Mouse Model Neonatal Mouse Model Data Analysis (CC50, IC50, SI)->Neonatal Mouse Model Select Lead Compounds CVB1 Infection CVB1 Infection Neonatal Mouse Model->CVB1 Infection Compound Treatment Compound Treatment CVB1 Infection->Compound Treatment Monitor Survival & Symptoms Monitor Survival & Symptoms Compound Treatment->Monitor Survival & Symptoms Data Analysis (PI, MST) Data Analysis (PI, MST) Monitor Survival & Symptoms->Data Analysis (PI, MST)

Caption: Experimental workflow for the evaluation of this compound and its analogues.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (IC50).

  • Cell Line: HeLa cells are commonly used for enterovirus studies.

  • Procedure:

    • Seed HeLa cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compounds.

    • Infect the cell monolayers with a specific multiplicity of infection (MOI) of the target enterovirus (e.g., CVB1 or PV1).

    • Immediately after infection, add the diluted compounds to the respective wells.

    • Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

    • Assess cell viability using a colorimetric method, such as the MTT assay (see below).

    • Calculate the IC50 value from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).

  • Cell Line: HeLa cells.

  • Procedure:

    • Seed HeLa cells in 96-well plates.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the CC50 value from the dose-response curve.

In Vivo Efficacy in a Neonatal Mouse Model

This model assesses the protective effect of the compounds against a lethal enterovirus infection.

  • Animal Model: Newborn (1-day-old) BALB/c mice.

  • Procedure:

    • Infect the neonatal mice subcutaneously or intraperitoneally with a lethal dose (e.g., 20 MLD50) of Coxsackievirus B1.

    • Administer the test compound (and a placebo control) to different groups of mice, typically starting one hour post-infection and continuing daily for a specified period (e.g., 12 days).

    • Monitor the mice daily for clinical signs of illness (e.g., inactivity, limb weakness) and mortality.

    • Calculate the Protection Index (PI) based on the percentage of surviving mice in the treated group compared to the control group.

    • Determine the Mean Survival Time (MST) for each group.

Conclusion

The development of analogues of this compound has yielded compounds with improved in vitro selectivity and demonstrated in vivo efficacy against Coxsackievirus B1. While this compound remains a valuable broad-spectrum anti-picornavirus agent, specific analogues, such as compound 14, show promise as lead candidates for further preclinical development due to their enhanced therapeutic window. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of novel this compound analogues and other potential anti-enteroviral therapies. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of the most promising analogues to advance them towards clinical application.

References

Cross-Validation of MDL-860 Antiviral Efficacy: A Comparative Analysis Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the consistent antiviral performance of MDL-860 against picornaviruses, as demonstrated by independent laboratory studies conducted decades apart. This report details the experimental data, protocols, and proposed mechanism of action for this broad-spectrum antiviral agent.

This compound, or 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has demonstrated significant antiviral activity, primarily against a wide range of picornaviruses. This guide provides a comparative overview of the in vitro antiviral efficacy of this compound as reported in seminal studies from the 1980s and more recent evaluations, thereby offering a cross-laboratory validation of its activity. The data consistently shows this compound's potency in inhibiting viral replication, with modern research further elucidating its mechanism of action.

Comparative Antiviral Activity of this compound

The antiviral efficacy of this compound has been assessed in multiple laboratories over several decades. The following tables summarize the quantitative data from key studies, showcasing the compound's consistent performance against various picornaviruses.

Table 1: Antiviral Activity of this compound Against Picornaviruses (Torney et al., 1982)

VirusFamilyAssay TypeCell Line90% Inhibition Concentration (µg/mL)
Echovirus 12PicornaviridaePlaque ReductionHeLa0.08
Rhinovirus 1-APicornaviridaePlaque ReductionHeLa0.04
Coxsackievirus A21PicornaviridaeCPE InhibitionHeLa0.04
Poliovirus 2PicornaviridaePlaque ReductionHeLa0.32

Data sourced from Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound). Antimicrobial Agents and Chemotherapy, 22(4), 635-638.

Table 2: Virus Yield Reduction by this compound (Powers et al., 1982)

Virus GroupNumber of Serotypes TestedNumber of Serotypes Inhibited*
Enteroviruses108
Rhinoviruses9072

*Inhibition defined as a reduction in virus yield of at least 1.0 log10 50% tissue culture infectious doses per 0.2 ml at a concentration of 1 µg/mL of this compound.[1]

Data sourced from Powers, R. D., et al. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639-642.

Table 3: In Vitro Anti-Enterovirus Activity of this compound (Miteva et al., 2017 & 2019)

VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Poliovirus 1 (PV1)0.29>31.25>107
Coxsackievirus B1 (CVB1)0.11>31.25>284
Coxsackievirus B3 (CVB3)0.32>31.25>97

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Data sourced from Miteva, M., et al. (2017). Synthesis and anti-enterovirus activity of new analogues of this compound. Bioorganic & Medicinal Chemistry Letters, 27(19), 4540-4543 and Miteva, M., et al. (2019). Anti-enteroviral activity of new this compound analogues: Synthesis, in vitro/in vivo studies and QSAR analysis. Bioorganic Chemistry, 85, 487-497.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Plaque Reduction Assay (Torney et al., 1982)
  • Cell Culture: HeLa cells were grown in Eagle minimal essential medium supplemented with 10% fetal bovine serum.

  • Virus Infection: Confluent cell monolayers were infected with the respective picornaviruses.

  • Compound Application: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing 0.9% agar and varying concentrations of this compound.

  • Incubation: Plates were incubated at 37°C in a CO₂ incubator.

  • Plaque Visualization: After 48 to 72 hours, the cells were stained with a vital dye (such as crystal violet), and the viral plaques were counted. The concentration of this compound that inhibited plaque formation by 90% was determined.

Virus Yield Reduction Assay (Powers et al., 1982)
  • Cell Culture: Rhesus monkey kidney, WI-38, or HeLa cells were used depending on the virus being tested.[1]

  • Virus Infection: Cell monolayers were infected with the respective viruses.

  • Compound Treatment: After viral adsorption, the inoculum was removed, and the cells were washed and overlaid with a maintenance medium containing different concentrations of this compound (0.2, 1.0, or 5.0 µg/ml).[4]

  • Incubation and Harvesting: The cultures were incubated until viral cytopathic effect was extensive in the control group (no drug). The cell cultures were then subjected to three cycles of freezing and thawing to release the virus.

  • Virus Titer Determination: The viral yield in the supernatant was quantified by endpoint titration, determining the 50% tissue culture infectious dose (TCID₅₀). A reduction of at least 1.0 log₁₀ in the virus titer compared to the control was considered significant inhibition.[1]

CPE Inhibition Assay (Miteva et al., 2017 & 2019)
  • Cell Culture: Human embryonic fibroblast (HEF) cells were seeded in 96-well plates.

  • Compound and Virus Addition: Serial dilutions of this compound were added to the cell monolayers, followed by the addition of the respective enterovirus.

  • Incubation: The plates were incubated at 37°C for 72 hours.

  • CPE Observation: The cytopathic effect (CPE) was observed microscopically. The 50% effective concentration (EC₅₀) was determined as the concentration of this compound that inhibited the viral CPE by 50%.

  • Cytotoxicity Assay: In parallel, the 50% cytotoxic concentration (CC₅₀) of this compound on uninfected cells was determined using a neutral red uptake assay.

Mechanism of Action and Signaling Pathway

Initial studies in the 1980s suggested that this compound acts at an early stage of the viral replication cycle, subsequent to uncoating.[4][5] It was observed that the compound inhibited virus-directed RNA synthesis.[5] More recent research has identified the host cell protein, phosphatidylinositol-4 kinase III beta (PI4KB), as the molecular target of this compound.[6][7] PI4KB is essential for the formation of replication organelles for many RNA viruses. By inhibiting PI4KB, this compound disrupts the establishment of the viral replication machinery.

MDL860_Mechanism cluster_host_cell Host Cell PI4K PI4KB ReplicationOrganelle Replication Organelle Formation PI4K->ReplicationOrganelle Essential for ViralRNAReplication Viral RNA Replication ReplicationOrganelle->ViralRNAReplication Site of MDL860 This compound MDL860->PI4K Inhibits Picornavirus Picornavirus

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Antiviral Activity Screening

The general workflow for assessing the in vitro antiviral activity of a compound like this compound involves several key steps, from initial cytotoxicity assessment to the confirmation of viral inhibition.

Antiviral_Workflow cluster_assays In Vitro Assays arrow arrow A Prepare Cell Monolayers (e.g., HeLa, HEF) B Cytotoxicity Assay (CC₅₀) (Compound only) A->B C Antiviral Assay (Cells + Virus + Compound) A->C E Calculate Selectivity Index (SI = CC₅₀/EC₅₀) B->E D Determine 50% Effective Concentration (EC₅₀) C->D Measure viral inhibition (Plaque, CPE, Yield) D->E F Positive Result: High SI Value E->F

Caption: General workflow for in vitro antiviral screening.

References

Confirming the Irreversible Inhibition of PI4KB by MDL-860: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MDL-860, an irreversible inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KB), with other alternative inhibitors. It includes supporting experimental data and detailed methodologies to facilitate the confirmation of its mechanism of action.

Executive Summary

This compound is a broad-spectrum antipicornavirus compound that functions through the irreversible inhibition of the host cell lipid kinase, PI4KB.[1][2] This covalent modification occurs at a specific cysteine residue, Cys646, located in an allosteric pocket separate from the ATP-binding site.[1][2] This mechanism distinguishes this compound from many other PI4KB inhibitors that target the ATP-binding site and may exhibit reversible or covalent interactions with different residues, such as lysine.[3] Understanding the irreversible nature of this compound's inhibition is crucial for its development as a potential therapeutic agent and as a chemical probe to study PI4KB biology.

Comparative Analysis of PI4KB Inhibitors

The landscape of PI4KB inhibitors includes a variety of compounds with different mechanisms of action and potency. Below is a comparison of this compound with other notable PI4KB inhibitors.

InhibitorTarget ResidueMechanism of ActionIC50 (PI4KB)Selectivity ProfileReference
This compound Cysteine 646Irreversible (Covalent), Allosteric Not explicitly quantified in nM, but confirmed covalent modificationBroad-spectrum antipicornavirus activity[1][2]
PIK-93 ATP-binding siteReversible, ATP-competitive19 nMAlso inhibits PI3Kα (39 nM) and PI3Kγ (16 nM)[4][5]
BF738735 ATP-binding siteReversible, ATP-competitive5.7 nM>300-fold selective over PI4KIIIα[4][5]
T-00127-HEV1 ATP-binding siteReversible, ATP-competitive60 nMBroad-spectrum antienterovirus activity[4][5]
UCB9608 ATP-binding siteReversible, ATP-competitive11 nMSelective over PI3K C2 α, β, and γ[4][5]
Fluorosulfate-based inhibitors Lysine (catalytic)Covalent, ATP-binding siteVariesDesigned for high selectivity[3]

Experimental Protocols

To confirm the irreversible inhibition of PI4KB by this compound, a combination of enzyme activity assays and direct binding measurements can be employed.

Protocol 1: Wash-out/Jump Dilution Assay

This assay is designed to differentiate between reversible and irreversible inhibition by observing the recovery of enzyme activity after removal of the inhibitor.

Materials:

  • Purified active PI4KB enzyme

  • This compound

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[6]

  • Substrate solution (e.g., Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo assay)

  • Dialysis or spin filtration units to remove unbound inhibitor

  • Detection reagents (e.g., for radiometric assay or ADP-Glo™ Kinase Assay kit)

Procedure:

  • Pre-incubation: Incubate a concentrated solution of PI4KB with a saturating concentration of this compound (and a vehicle control) for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

  • Inhibitor Removal: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into the assay reaction mixture containing the substrate.[7] Alternatively, remove the unbound inhibitor by dialysis or rapid spin filtration. The dilution should be sufficient to lower the concentration of any dissociated inhibitor to a non-inhibitory level.

  • Activity Measurement: Initiate the kinase reaction by adding ATP. Measure the enzyme activity over time.

  • Data Analysis:

    • Irreversible Inhibition: If this compound is an irreversible inhibitor, no significant recovery of enzyme activity will be observed in the diluted sample compared to the control.

    • Reversible Inhibition: If the inhibitor were reversible, a gradual recovery of enzyme activity would be observed as the inhibitor dissociates from the enzyme upon dilution.[7]

Protocol 2: Intact Protein Mass Spectrometry

This method directly confirms the covalent modification of PI4KB by this compound.

Materials:

  • Purified active PI4KB enzyme

  • This compound

  • Incubation buffer

  • Mass spectrometer (e.g., ESI-LC-MS/MS)

Procedure:

  • Incubation: Incubate PI4KB with this compound at various concentrations and for different time points.

  • Sample Preparation: Stop the reaction and prepare the protein samples for mass spectrometry analysis. This may involve desalting and concentrating the protein.

  • Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to determine the mass of the intact protein.

  • Data Analysis: A mass shift corresponding to the molecular weight of this compound on the PI4KB protein will confirm the formation of a covalent adduct.[8] Peptide mapping can further identify the specific residue (Cys646) that has been modified.

Protocol 3: PI4KB Activity Assay (ADP-Glo™ Kinase Assay)

This is a general protocol for measuring PI4KB activity, which can be adapted for determining IC50 values and assessing the time-dependency of inhibition.

Materials:

  • PI4KB enzyme

  • Inhibitors (this compound and others)

  • Kinase Assay Buffer

  • Substrate Solution (PI/PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[6]

Procedure:

  • Prepare serial dilutions of the inhibitor.

  • In a 96-well plate, add the PI4KB enzyme to the kinase buffer.

  • Add the inhibitor dilutions and pre-incubate for a specified time. For irreversible inhibitors, varying the pre-incubation time will show a time-dependent decrease in activity.

  • Initiate the reaction by adding the substrate and ATP mixture. Incubate for a set period (e.g., 15-60 minutes) at room temperature or 30°C.[6]

  • Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition Mechanism

PI4KB_Inhibition cluster_membrane Golgi Membrane cluster_cytosol Cytosol cluster_viral Picornavirus Replication PI Phosphatidylinositol (PI) PI4KB PI4KB PI->PI4KB Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) Replication Viral Replication Organelle Formation PI4P->Replication Required for PI4KB->PI4P Catalysis ADP ADP PI4KB->ADP MDL860 This compound MDL860->PI4KB Irreversible Covalent Binding (Cys646) ATP ATP ATP->PI4KB

Caption: Mechanism of PI4KB inhibition by this compound.

Experimental Workflow for Confirming Irreversible Inhibition

Irreversible_Inhibition_Workflow cluster_prep Preparation cluster_methods Experimental Approaches cluster_readout Data Analysis cluster_conclusion Conclusion start Incubate PI4KB with This compound (or Vehicle) washout Wash-out / Jump Dilution start->washout mass_spec Intact Protein Mass Spec start->mass_spec activity_assay Measure Enzyme Activity Over Time washout->activity_assay mass_analysis Measure Protein Mass mass_spec->mass_analysis no_recovery No Activity Recovery activity_assay->no_recovery mass_shift Mass Shift Observed (+ this compound MW) mass_analysis->mass_shift irreversible Conclusion: Irreversible Inhibition no_recovery->irreversible mass_shift->irreversible

Caption: Workflow for confirming irreversible enzyme inhibition.

References

Head-to-Head Comparison: MDL-860 and Other PI4KB Inhibitors in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphatidylinositol 4-kinase beta (PI4KB) inhibitor MDL-860 with other notable inhibitors of the same target. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in antiviral drug discovery.

Phosphatidylinositol 4-kinase beta (PI4KB) has emerged as a critical host factor for the replication of a broad range of positive-sense RNA viruses, including picornaviruses. By catalyzing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P), PI4KB plays a pivotal role in the formation of viral replication organelles. Consequently, inhibitors of PI4KB are being actively investigated as potential broad-spectrum antiviral agents.[1]

This compound, a 5-nitro-2-phenoxybenzonitrile compound, is a broad-spectrum antipicornaviral agent that functions as an irreversible inhibitor of PI4KB. It achieves this by covalently modifying the Cys646 residue located in a surface pocket distinct from the enzyme's active site.[2][3] This guide places this compound in the context of other PI4KB inhibitors, offering a comparative analysis of their biochemical potency, antiviral activity, and cellular toxicity.

Comparative Analysis of PI4KB Inhibitors

The following tables summarize the biochemical and antiviral activities of this compound and other selected PI4KB inhibitors. It is important to note that direct comparisons of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and virus strains used.

Table 1: Biochemical Potency of PI4KB Inhibitors

InhibitorTargetIC50Assay MethodReference
This compound PI4KBIrreversible InhibitorN/A[2]
PIK-93PI4KB19 nMBiochemical Assay[4]
T-00127-HEV1PI4KB60 nMBiochemical Assay[5]
BF738735PI4KB5.7 nMBiochemical Assay[5]
UCB9608PI4KB11 nMBiochemical Assay[5]
AZ3PI4KBpIC50 = 7.8Biochemical Assay[5]
GSK-3923868PI4KBpKi = 9.8Biochemical Assay[5]

Table 2: Antiviral Activity and Cytotoxicity of PI4KB Inhibitors

InhibitorVirusCell LineEC50CC50Selectivity Index (SI = CC50/EC50)Reference
This compound Picornaviruses (11 of 12 tested)HeLaNot specifiedNot affecting cell growth at active concentrationsNot specified[6][7]
T-00127-HEV1Poliovirus (pseudovirus)RD0.77 µM> 10 µM> 13[5]
T-00127-HEV1Enterovirus 71RD0.73 µM> 10 µM> 13.7[5]
BF738735Enteroviruses (broad-spectrum)Various4 - 71 nM> 10 µM> 140 - > 2500[5]
AL-9Hepatitis C Virus (genotype 1b)N/A0.29 µMNot specifiedNot specified[5]
AL-9Hepatitis C Virus (genotype 2a)N/A0.75 µMNot specifiedNot specified[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

PI4KB_Pathway cluster_virus Picornavirus Replication cluster_host Host Cell Viral Proteins Viral Proteins PI4KB PI4KB Viral Proteins->PI4KB Recruits Replication Organelle Replication Organelle Viral RNA Replication Viral RNA Replication Replication Organelle->Viral RNA Replication PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P PI4KB PI4P->Replication Organelle Enrichment PI4KB->PI4P MDL860 This compound MDL860->PI4KB Inhibits (irreversible)

PI4KB signaling in picornavirus replication.

Plaque_Assay_Workflow A 1. Seed host cells in multi-well plates C 3. Infect cells with virus A->C B 2. Prepare serial dilutions of antiviral compound D 4. Add compound dilutions to infected cells B->D C->D E 5. Overlay with semi-solid medium (e.g., agarose) D->E F 6. Incubate to allow plaque formation E->F G 7. Stain cells and visualize plaques F->G H 8. Count plaques and calculate EC50 G->H

Workflow of a plaque reduction assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of PI4KB inhibitors.

Biochemical PI4KB Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a non-radioactive, luminescence-based assay for measuring PI4KB activity and its inhibition.[8][9]

Materials:

  • Purified recombinant human PI4KB enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM EGTA)

  • Phosphatidylinositol (PI) substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (e.g., this compound and others) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Prepare the kinase reaction mix by adding the PI4KB enzyme to the kinase buffer.

  • Add the test compounds at various concentrations to the wells of the assay plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Add the PI substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Plaque Reduction Assay for Antiviral Efficacy (EC50)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.[10][11][12]

Materials:

  • Susceptible host cell line (e.g., HeLa cells for picornaviruses)

  • Cell culture medium

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Test compounds

  • Semi-solid overlay medium (e.g., culture medium with 1% agarose)

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in 6-well plates and grow them to confluency.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 PFU/well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add the different concentrations of the test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Gently add the semi-solid overlay medium to each well and allow it to solidify.

  • Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for 2-3 days, or until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the EC50 value.

Cytotoxicity Assay (MTT Assay) for CC50 Determination

This colorimetric assay measures the metabolic activity of cells to determine the concentration of a compound that causes a 50% reduction in cell viability.[13][14]

Materials:

  • Host cell line

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the host cells in a 96-well plate at a predetermined density.

  • After 24 hours, add serial dilutions of the test compounds to the wells. Include a cell-only control (no compound).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the CC50 value.

Summary and Conclusion

This compound is a potent, irreversible inhibitor of PI4KB with broad-spectrum activity against picornaviruses.[2][6][7] While quantitative head-to-head data with a wide range of other PI4KB inhibitors is not extensively available in single studies, the existing information allows for a preliminary comparison.

Many recently developed PI4KB inhibitors, such as BF738735 and UCB9608, exhibit high potency in the nanomolar range in biochemical assays.[5] this compound's irreversible mechanism of action distinguishes it from many of these reversible inhibitors. The covalent modification of Cys646 offers the potential for prolonged target engagement but may also raise concerns about off-target effects and immunogenicity.

Further research involving direct, side-by-side comparisons of this compound with newer, reversible PI4KB inhibitors under standardized assay conditions is warranted. Such studies would provide a more definitive assessment of their relative potencies, specificities, and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses. The continued exploration of diverse chemical scaffolds targeting PI4KB will be crucial in the development of safe and effective broad-spectrum antiviral drugs.

References

Comparative Efficacy of MDL-860 Across Diverse Enterovirus Serotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral agent MDL-860's efficacy against various enterovirus serotypes. The information is supported by experimental data and detailed methodologies to aid in informed decision-making for future research and development.

This compound is a broad-spectrum antiviral compound with demonstrated activity against a wide range of picornaviruses, including numerous enterovirus serotypes.[1] Its mechanism of action involves the inhibition of an early stage of viral replication, subsequent to uncoating, which is essential for the synthesis of viral RNA.[1] This guide synthesizes available data on this compound's performance against different enteroviruses, presents detailed experimental protocols for assessing its activity, and illustrates its molecular mechanism of action.

Quantitative Comparison of Antiviral Activity

One key study demonstrated that a concentration of 1 µg/mL of this compound resulted in a reduction of at least 1.0 log10 in the virus yield for 8 out of 10 tested enteroviruses.[1] The same study also highlighted its potent activity against rhinoviruses, with 72 out of 90 serotypes showing a similar reduction in viral yield at the same concentration.[1] Another study reported that this compound was effective against 11 of the 12 picornaviruses tested.

While specific IC50 and EC50 values are not extensively tabulated for this compound itself in the reviewed literature, studies on its analogues provide some quantitative context. For instance, various analogues of this compound have been synthesized and tested against Poliovirus 1, Coxsackievirus B1, and Coxsackievirus B3, with the parent compound, this compound, consistently referred to as having broad-spectrum activity.[2][3]

Table 1: Summary of this compound Antiviral Activity Against a Panel of Enteroviruses

Enterovirus SerotypeVirus SpeciesAntiviral EffectQuantitative Data (Concentration)Reference
Multiple EnterovirusesEnterovirusReduction in virus yield≥ 1.0 log10 reduction at 1 µg/mL for 8 of 10 serotypes[1]
Poliovirus 1Enterovirus CActiveBroad-spectrum activity noted[2]
Coxsackievirus B1Enterovirus BActiveBroad-spectrum activity noted[2]
Coxsackievirus B3Enterovirus BActiveBroad-spectrum activity noted[2]
Multiple RhinovirusesRhinovirusReduction in virus yield≥ 1.0 log10 reduction at 1 µg/mL for 72 of 90 serotypes[1]

Note: The table above summarizes the available data. More detailed quantitative comparisons would require head-to-head studies of this compound against a standardized panel of enterovirus serotypes.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral efficacy of compounds like this compound.

1. Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - IC50).

  • Cell Culture: Confluent monolayers of a susceptible cell line (e.g., HeLa, Vero, or RD cells) are prepared in 6-well or 12-well plates.

  • Virus Inoculation: The cell monolayers are washed with phosphate-buffered saline (PBS) and then inoculated with a dilution of the enterovirus stock calculated to produce 50-100 plaque-forming units (PFU) per well. The virus is allowed to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cell monolayers are overlaid with a medium (e.g., Eagle's Minimum Essential Medium) containing various concentrations of this compound and a gelling agent (e.g., 0.5% agarose or methylcellulose). A control group with no compound is also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus serotype).

  • Plaque Visualization and Counting: After incubation, the cells are fixed with a solution like 10% formalin and stained with a dye such as crystal violet. The plaques appear as clear zones against a background of stained cells. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group with no compound is included.

  • Incubation: The plate is incubated for the same duration as the antiviral assay (e.g., 2-4 days).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells.

Mechanism of Action: Inhibition of Host PI4KB

This compound exerts its antiviral effect by targeting a host protein, phosphatidylinositol 4-kinase III beta (PI4KB). This enzyme is critical for the replication of many enteroviruses. Enteroviruses remodel host cell membranes to create specialized structures called replication organelles, where viral RNA replication takes place. PI4KB is recruited to these replication organelles and is essential for their formation and function. By inhibiting PI4KB, this compound disrupts the formation of these essential viral replication sites, thereby halting the viral life cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

MDL860_Mechanism_of_Action cluster_virus Enterovirus Infection cluster_host Host Cell Virus Enterovirus Uncoating Uncoating Virus->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Viral_Proteins Viral Proteins (e.g., 3A) Polyprotein->Viral_Proteins Host_Factors Host Factors (ACBD3, GBF1) Viral_Proteins->Host_Factors recruits PI4KB_inactive PI4KB (inactive) Host_Factors->PI4KB_inactive activates PI4KB_active PI4KB (active) PI4KB_inactive->PI4KB_active PI4P PI4P Production PI4KB_active->PI4P Replication_Organelle Replication Organelle Formation PI4P->Replication_Organelle Viral_RNA_Replication Viral RNA Replication Replication_Organelle->Viral_RNA_Replication Progeny_Virus Progeny Virus Assembly Viral_RNA_Replication->Progeny_Virus MDL860 This compound MDL860->PI4KB_active inhibits

Caption: Mechanism of action of this compound in inhibiting enterovirus replication.

Antiviral_Testing_Workflow cluster_setup Experiment Setup cluster_assay Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis start Start: Prepare Cell Culture seed_cells Seed Cells in Plates start->seed_cells infect_cells Infect Cells with Virus (Antiviral Assay) seed_cells->infect_cells treat_cells_cytotoxicity Treat with this compound (Cytotoxicity Assay - No Virus) seed_cells->treat_cells_cytotoxicity prepare_virus Prepare Virus Stock prepare_virus->infect_cells prepare_compound Prepare this compound Dilutions treat_cells_antiviral Treat with this compound prepare_compound->treat_cells_antiviral prepare_compound->treat_cells_cytotoxicity infect_cells->treat_cells_antiviral incubate Incubate treat_cells_antiviral->incubate treat_cells_cytotoxicity->incubate measure_antiviral Measure Plaque Reduction (IC50) incubate->measure_antiviral measure_cytotoxicity Measure Cell Viability (CC50) incubate->measure_cytotoxicity calculate_si Calculate Selectivity Index (SI) measure_antiviral->calculate_si measure_cytotoxicity->calculate_si end End: Evaluate Efficacy calculate_si->end

Caption: Experimental workflow for evaluating the antiviral efficacy of this compound.

Conclusion

This compound demonstrates significant and broad-spectrum antiviral activity against a multitude of enterovirus serotypes. Its unique mechanism of targeting a host factor, PI4KB, presents a promising strategy for antiviral drug development, as it may have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. The provided experimental protocols offer a robust framework for further quantitative evaluation of this compound and its analogues. The continued investigation into the precise efficacy of this compound against a wider panel of clinically relevant enterovirus serotypes is warranted to fully elucidate its therapeutic potential.

References

Assessing the Specificity of MDL-860 for Viral-Utilized PI4KB Over Other Human PI4K Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of MDL-860, a broad-spectrum antipicornavirus compound, for the human phosphatidylinositol 4-kinase III beta (PI4KB), a host factor essential for the replication of numerous RNA viruses. The comparison is made in the context of other human PI4K isoforms, providing available experimental data and methodologies to aid in the assessment of this compound as a selective antiviral therapeutic agent.

Executive Summary

This compound is an irreversible, allosteric inhibitor of human PI4KB. Its mechanism of action, involving the covalent modification of a specific cysteine residue (Cys646) located in a surface pocket distinct from the ATP-binding site, forms a strong basis for its high specificity.[1][2][3] While viruses do not possess their own PI4KB, they hijack the host cell's PI4KB for the formation of their replication organelles. Therefore, the primary target of this compound in a viral context is the host's PI4KB.

Data Presentation: Comparative Inhibitor Specificity

While specific IC50 values for this compound against all PI4K isoforms are unavailable, the following table summarizes the known inhibitory activity of this compound against PI4KB and provides a comparison with other notable PI4K inhibitors for which selectivity data has been published. This contextualizes the landscape of PI4K inhibitor specificity.

InhibitorTarget(s)IC50 (PI4KB)IC50 (PI4KA)IC50 (PI4KIIα)IC50 (PI4KIIβ)Mechanism of ActionReference
This compound PI4KB Potent irreversible inhibitorData not availableData not availableData not availableCovalent modification of Cys646 (allosteric)[1][2][3]
PIK93 PI4KB, PI3Kα, PI3Kγ19 nM>10,000 nMData not availableData not availableATP-competitive[4]
T-00127-HEV1 PI4KB60 nMData not availableData not availableData not availableATP-competitive[4]
BF738735 PI4KB5.7 nM1,700 nMData not availableData not availableATP-competitive[4]
GSK-A1 PI4KA>10,000 nM~3 nMData not availableData not availableATP-competitive[4]
AZ3 PI4KB15.8 nM (pIC50=7.8)7943 nM (pIC50=5.1)Data not availableData not availableATP-competitive[4]

Note: pIC50 values were converted to IC50 in nM for comparative purposes.

Signaling Pathway and Mechanism of Action

Many positive-strand RNA viruses, including picornaviruses, depend on the host cell's PI4KB for the generation of phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles. These organelles provide a scaffold for the assembly of the viral replication machinery. This compound disrupts this process by inhibiting PI4KB, thereby preventing the formation of these essential viral structures.[5][6]

PI4KB_Viral_Replication_Pathway Role of PI4KB in Viral Replication and Inhibition by this compound cluster_host_cell Host Cell cluster_virus Virus PI Phosphatidylinositol (PI) PI4KB Human PI4KB PI->PI4KB Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KB->PI4P Generates Replication_Organelle Viral Replication Organelle Formation PI4P->Replication_Organelle Essential for Viral_Replication Viral RNA Replication Replication_Organelle->Viral_Replication Enables MDL_860 This compound MDL_860->PI4KB Irreversibly Inhibits Viral_Proteins Viral Proteins Viral_Proteins->PI4KB Hijacks

Caption: Role of PI4KB in viral replication and its inhibition by this compound.

Experimental Protocols

The specificity of a kinase inhibitor is typically determined by measuring its inhibitory concentration (e.g., IC50) against a panel of kinases. The following are detailed methodologies for common assays used to assess PI4K activity and inhibitor specificity.

Radiometric Kinase Assay (Hot-Spot Assay)

This is a traditional and direct method to measure kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a lipid substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified PI4K isoform (e.g., PI4KA, PI4KB, PI4KIIα, or PI4KIIβ), the lipid substrate (phosphatidylinositol), and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixtures and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specific time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Lipid Extraction: Extract the radiolabeled lipid product (³²P-PI4P) using a mixture of chloroform and methanol.

  • Quantification: Separate the lipid phase and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric_Kinase_Assay_Workflow Workflow for Radiometric PI4K Assay Start Start Reaction_Mix Prepare Reaction Mix (PI4K Isoform + PI) Start->Reaction_Mix Add_Inhibitor Add this compound (Varying Concentrations) Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Add Acid) Incubate->Terminate Extract_Lipid Extract Radiolabeled Lipid Terminate->Extract_Lipid Quantify Quantify Radioactivity Extract_Lipid->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric PI4K inhibitor assay.

ADP-Glo™ Kinase Assay

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate by combining the PI4K isoform, phosphatidylinositol, ATP, and varying concentrations of this compound in a reaction buffer. Incubate at room temperature for a set time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to the reaction. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP, and also provides luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is consumed by the luciferase, generating a luminescent signal that is proportional to the initial ADP concentration. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Assay_Workflow Workflow for ADP-Glo PI4K Assay Start Start Kinase_Reaction Perform Kinase Reaction (PI4K + PI + ATP + this compound) Start->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Kinase_Reaction->Add_ADP_Glo Incubate1 Incubate 40 min Add_ADP_Glo->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) Incubate1->Add_Detection_Reagent Incubate2 Incubate 30-60 min Add_Detection_Reagent->Incubate2 Measure_Luminescence Measure Luminescence Incubate2->Measure_Luminescence Analyze Calculate IC50 Measure_Luminescence->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo PI4K inhibitor assay.

Conclusion

This compound is a potent and irreversible inhibitor of human PI4KB, a critical host factor for the replication of many viruses. Its allosteric mechanism of action, targeting a specific cysteine residue, provides a strong rationale for its high selectivity. While direct comparative quantitative data against other human PI4K isoforms is currently lacking in the literature, the available information suggests that this compound is a highly specific PI4KB inhibitor. Further studies employing kinase panel screening are warranted to definitively establish its selectivity profile. The experimental protocols and comparative data provided in this guide offer a framework for researchers to evaluate this compound and other PI4K inhibitors as potential broad-spectrum antiviral agents.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Potentially Hazardous Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet or handling information was found for a substance designated "MDL-860." The following guidelines are based on general best practices for handling potentially hazardous laboratory chemicals and are intended to provide a framework for safe operation. Researchers, scientists, and drug development professionals should always consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for any chemical before handling and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure to potentially hazardous chemicals. The following table summarizes recommended PPE for handling chemical compounds in a laboratory setting.

Body PartRecommended ProtectionSpecifications & Notes
Eyes Safety Goggles or Face ShieldSafety glasses should provide front, brow, and temple protection.[1] Goggles are necessary for protection against liquid splashes, dust, and mists.[2] A face shield offers an additional layer of protection for the entire face from splashes of chemicals like acids and solvents.[2]
Hands Chemical-Resistant GlovesThe type of glove material (e.g., nitrile, butyl rubber) should be selected based on the specific chemical being handled. Always check the manufacturer's glove compatibility chart.
Body Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect against spills and contamination. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Fume Hood or RespiratorAll work with volatile or powdered chemicals should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a respirator appropriate for the chemical hazard should be used.
Feet Closed-Toed ShoesProtective footwear that is non-perforated and covers the entire foot is mandatory in a laboratory setting to protect against spills and falling objects.

Operational Plan for Safe Handling

This section provides a step-by-step guide for the safe handling of a potentially hazardous chemical compound from preparation to use.

1. Pre-Handling Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical.
  • Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready and within reach inside the designated work area (e.g., fume hood).
  • Inspect PPE: Ensure all personal protective equipment is in good condition and fits correctly.

2. Handling the Chemical:

  • Work in a designated area: All handling of the chemical should occur in a well-ventilated area, preferably a chemical fume hood.
  • Avoid contamination: Use clean spatulas, glassware, and other equipment to prevent cross-contamination.
  • Dispensing: When weighing or measuring the chemical, do so carefully to avoid generating dust or aerosols.
  • In case of a spill: Follow the spill cleanup procedures outlined in the chemical's SDS and your institution's safety protocols. Have a spill kit readily available.

3. Post-Handling Procedures:

  • Decontamination: Clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent or cleaning agent.
  • Remove PPE: Remove personal protective equipment in the correct order to avoid contaminating yourself. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
  • Hand washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential to protect human health and the environment.

1. Waste Segregation:

  • Hazardous vs. Non-hazardous: Determine if the chemical waste is hazardous based on its properties (e.g., ignitable, corrosive, reactive, toxic).
  • Compatibility: Do not mix incompatible waste streams. For example, acids and bases should be collected in separate waste containers.

2. Waste Collection:

  • Proper containers: Use designated, leak-proof, and clearly labeled waste containers. The containers must be compatible with the chemical waste they are holding.
  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, the associated hazards (e.g., flammable, corrosive), and the date of accumulation.
  • Container management: Keep waste containers closed except when adding waste.[3] Store waste containers in a designated satellite accumulation area.

3. Final Disposal:

  • Arrange for pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste containers.
  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the logical steps for safely handling and disposing of a potentially hazardous laboratory chemical.

A 1. Preparation - Review SDS - Assemble Materials - Inspect PPE B 2. Handling (in Fume Hood) - Dispense Carefully - Avoid Contamination A->B C 3. Post-Handling - Decontaminate Area - Doff PPE Correctly - Wash Hands B->C G Spill Occurs B->G Potential Event D 4. Waste Segregation - Identify Hazards - Check Compatibility C->D E 5. Waste Collection - Use Labeled, Compatible Containers - Keep Containers Closed D->E F 6. Final Disposal - Contact EHS for Pickup - Complete Documentation E->F H Follow Spill Cleanup Protocol G->H H->B Resume Handling

References

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